PROTAC NCOA4 degrader-1
Description
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Propriétés
Formule moléculaire |
C62H80N10O9S |
|---|---|
Poids moléculaire |
1141.4 g/mol |
Nom IUPAC |
N'-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[2-[2-[2-[[2-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-3,4-dihydro-1H-isoquinolin-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]pentanediamide |
InChI |
InChI=1S/C62H80N10O9S/c1-42-57(82-41-65-42)44-14-12-43(13-15-44)38-64-60(76)54-37-50(73)40-72(54)61(77)58(62(2,3)4)68-56(75)11-7-10-55(74)63-21-27-78-28-29-79-30-31-80-32-33-81-51-18-16-47-39-71(22-20-45(47)35-51)48-9-6-8-46(34-48)59-66-52-19-17-49(36-53(52)67-59)70-25-23-69(5)24-26-70/h6,8-9,12-19,34-36,41,50,54,58,73H,7,10-11,20-33,37-40H2,1-5H3,(H,63,74)(H,64,76)(H,66,67)(H,68,75)/t50-,54+,58+/m1/s1 |
Clé InChI |
KKEBDINCMVIYHY-ZYZBTBTMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Cutting Edge of Targeted Protein Degradation: A Technical Guide to NCOA4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This technical guide delves into the discovery and synthesis of PROTACs targeting the Nuclear Receptor Coactivator 4 (NCOA4), a protein implicated in iron metabolism and ferroptosis, a form of programmed cell death. Dysregulation of NCOA4 is linked to various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the current landscape of NCOA4-targeting PROTACs, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
NCOA4: A Key Regulator of Iron Homeostasis and Ferroptosis
NCOA4 is a selective cargo receptor responsible for the autophagic degradation of ferritin, the primary intracellular iron storage protein complex. This process, known as ferritinophagy, is crucial for maintaining intracellular iron homeostasis by releasing iron from ferritin stores.[1][2][3][4] The released iron is then available for various cellular processes. However, an excess of labile iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, inducing lipid peroxidation and a specific form of iron-dependent cell death called ferroptosis.[1][5][6] Given its central role in this pathway, targeting NCOA4 with PROTACs presents a novel strategy to modulate intracellular iron levels and inhibit ferroptosis, offering therapeutic potential in diseases characterized by iron-dependent oxidative stress.[5][6][7]
Quantitative Data on NCOA4-Targeting PROTACs
A recently developed von Hippel-Lindau (VHL)-based PROTAC, designated as "PROTAC NCOA4 degrader-1" or "V3," has shown potent and efficacious degradation of NCOA4.[8] This degrader is a valuable tool for studying the therapeutic potential of NCOA4 knockdown. The degradation efficiency of this PROTAC has been quantified in different cell lines, as summarized in the table below.
| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (V3) | HeLa | 3 | >90 | [8] |
| This compound (V3) | AML12 (murine hepatocytes) | 202 | >90 | [8] |
Table 1: Quantitative Degradation Data for NCOA4-Targeting PROTAC. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery, synthesis, and characterization of NCOA4-targeting PROTACs.
Synthesis of a VHL-based NCOA4-Targeting PROTAC (General Workflow)
The synthesis of a PROTAC is a multi-step process that involves the synthesis of the individual components—the ligand for the protein of interest (NCOA4), the ligand for the E3 ligase (VHL), and the linker—followed by their conjugation.
Diagram of the General PROTAC Synthesis Workflow:
Caption: General workflow for the synthesis of an NCOA4-targeting PROTAC.
Materials:
-
Starting materials for the NCOA4 ligand, linker, and VHL ligand.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification equipment (e.g., HPLC).
-
Characterization instruments (e.g., NMR, Mass Spectrometer).
Protocol:
-
Synthesis of the NCOA4 Ligand: Synthesize the NCOA4-binding moiety with a suitable attachment point for the linker.
-
Synthesis of the VHL Ligand: Synthesize a known VHL ligand, such as a derivative of VH032, with a reactive group for linker conjugation.
-
Synthesis of the Linker: Synthesize a polyethylene (B3416737) glycol (PEG) or alkyl-based linker with appropriate functional groups at both ends (e.g., a carboxylic acid and an amine).
-
Coupling of NCOA4 Ligand and Linker: React the NCOA4 ligand with one end of the linker using a suitable coupling chemistry, such as amide bond formation.
-
Coupling of VHL Ligand: React the NCOA4-linker intermediate with the VHL ligand to form the final PROTAC molecule.
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Western Blotting for NCOA4 Degradation
This protocol is used to quantify the degradation of NCOA4 in cells treated with a PROTAC.
Diagram of the Western Blotting Workflow:
Caption: Workflow for assessing NCOA4 degradation by Western blotting.
Materials:
-
Cell culture reagents.
-
NCOA4-targeting PROTAC.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-NCOA4 and an antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the NCOA4-targeting PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-NCOA4 antibody and the loading control antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the NCOA4 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the NCOA4-PROTAC-E3 ligase ternary complex.
Diagram of the Co-Immunoprecipitation Workflow:
Caption: Workflow for Co-IP to detect the NCOA4-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell culture reagents.
-
NCOA4-targeting PROTAC.
-
Co-IP lysis buffer.
-
Antibody against the E3 ligase (e.g., anti-VHL).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies: anti-NCOA4 and anti-E3 ligase.
-
Secondary antibodies.
Protocol:
-
Cell Treatment: Treat cells with the NCOA4-targeting PROTAC for a short period (e.g., 1-4 hours) to capture the ternary complex before degradation occurs.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) to pull down the E3 ligase and any interacting proteins.
-
Capture with Beads: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-NCOA4 antibody to detect the presence of NCOA4 in the E3 ligase immunoprecipitate, which confirms the formation of the ternary complex.
Signaling Pathways
Understanding the signaling pathways involving NCOA4 is crucial for the rational design and application of NCOA4-targeting PROTACs.
NCOA4-Mediated Ferritinophagy Pathway
Caption: The NCOA4-mediated ferritinophagy pathway leading to ferroptosis.
Mechanism of Action of an NCOA4-Targeting PROTAC
Caption: Mechanism of action of an NCOA4-targeting PROTAC.
Conclusion
The development of NCOA4-targeting PROTACs represents a significant advancement in the field of targeted protein degradation. By specifically degrading NCOA4, these molecules offer a powerful tool to modulate iron metabolism and inhibit ferroptosis, a cell death pathway implicated in a growing number of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this innovative approach. Future work will likely focus on the development of new NCOA4-targeting PROTACs with improved potency, selectivity, and drug-like properties, as well as on elucidating the full range of their biological effects in various disease models.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibs.it [iris.unibs.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
The Role of NCOA4-Mediated Ferritinophagy in Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, an essential element for numerous cellular processes, must be tightly regulated to prevent both deficiency and overload-induced toxicity. Ferritin, the primary intracellular iron storage protein, sequesters iron in a non-toxic form. The release of this stored iron is crucial for maintaining cellular iron homeostasis and is primarily mediated by a selective autophagic process termed ferritinophagy. Nuclear Receptor Coactivator 4 (NCOA4) has been identified as the key cargo receptor responsible for recognizing and targeting ferritin to the lysosome for degradation, thereby releasing iron into the cytoplasm. Dysregulation of NCOA4-mediated ferritinophagy has been implicated in a growing number of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the role of NCOA4-mediated ferritinophagy in various disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
The Core Mechanism of NCOA4-Mediated Ferritinophagy
NCOA4-mediated ferritinophagy is a multi-step process that ensures the controlled release of iron from ferritin stores. Under iron-deficient conditions, NCOA4 levels increase. NCOA4 then binds to the ferritin heavy chain 1 (FTH1) subunit of the ferritin complex. This NCOA4-ferritin complex is subsequently recognized by the autophagic machinery and sequestered within autophagosomes. The autophagosomes then fuse with lysosomes, leading to the degradation of both ferritin and NCOA4, and the release of iron into the cytosol. This newly liberated iron can then be utilized for various metabolic processes. Conversely, under iron-replete conditions, NCOA4 is targeted for proteasomal degradation, thus inhibiting ferritinophagy and promoting iron storage within ferritin.[1][2]
Role in Cancer Models
In several cancer types, altered iron metabolism is a key feature, with tumor cells often exhibiting an increased demand for iron to support their rapid proliferation. NCOA4-mediated ferritinophagy plays a critical role in supplying this necessary iron.
Pancreatic Ductal Adenocarcinoma (PDAC)
Studies have shown that NCOA4 is upregulated in PDAC and that ferritinophagy is enhanced to sustain iron availability for tumor progression.[3] Knockdown of NCOA4 in PDAC cell lines leads to decreased cell viability and reduced intracellular free iron levels.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| 8988T | NCOA4 shRNA | IRP2 abundance | Increased | [4] |
| 8988T | NCOA4 shRNA | Transferrin receptor abundance | Increased | [4] |
| PDAC cells | NCOA4 KD | Free iron (Fe2+) | Significant decrease | [5] |
| PDAC cells | NCOA4 KD + Ferric Ammonium Citrate (FAC) | Cell growth | Rescued | [5] |
Role in Neurodegenerative Disease Models
Iron accumulation and oxidative stress are common features of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The role of NCOA4-mediated ferritinophagy in these conditions is complex, with evidence suggesting both protective and detrimental effects depending on the context.
Hippocampal Neuronal Cells
In the HT22 mouse hippocampal neuronal cell line, NCOA4 is crucial for adapting to iron restriction. NCOA4 silencing impairs ferritin turnover and is cytotoxic when cells are deprived of iron.[3][6]
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HT22 | NCOA4 siRNA | NCOA4 mRNA | Knockdown confirmed | [3][6] |
| HT22 | NCOA4 siRNA | Ferritin protein | Decreased by ~50% | [6] |
| HT22 | NCOA4 siRNA + DFO (iron chelator) | Ferritin protein | Repression of ferritin degradation | [6] |
| HT22 | NCOA4 siRNA + DFO (iron chelator) | Cell viability | Reduced | [3][6] |
| HT22 | NCOA4 depletion | IRP2 protein | Accumulation | [3][6] |
Role in Cardiovascular Disease Models
Emerging evidence suggests that NCOA4-mediated ferritinophagy is involved in the pathophysiology of various cardiovascular diseases, including cardiac hypertrophy, heart failure, and atherosclerosis.
Cardiac Hypertrophy and Heart Failure
In a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), NCOA4-mediated ferritinophagy is activated. Deletion of NCOA4 in cardiomyocytes leads to defective ferritinophagy and accumulation of ferritin heavy chain 1 (FTH1).[7][8]
| Animal Model | Condition | Parameter Measured | Result | Reference |
| Ncoa4 +/+ and Ncoa4 -/- mice | 1 week post-TAC | FTH1 protein in heart | Increased in Ncoa4 -/- | [7][8] |
| Ncoa4 +/+ and Ncoa4 -/- mice | 4 weeks post-TAC | FTH1 protein in heart | Increased in Ncoa4 -/- | [7] |
| Ncoa4 +/+ and Ncoa4 -/- mice | 4 weeks post-TAC | Total non-heme iron in heart | Decreased in both, but higher in Ncoa4 +/+ | [7] |
| Ncoa4 +/+ and Ncoa4 -/- mice | 4 weeks post-TAC | Ferrous iron (Fe2+) in heart | Higher in Ncoa4 +/+ | [7] |
| Ncoa4 +/+ and Ncoa4 -/- mice | 4 weeks post-TAC | Ferric iron (Fe3+) in heart | Lower in Ncoa4 +/+ | [7] |
Atherosclerosis
In a mouse model of atherosclerosis (ApoE-/- mice), NCOA4 expression is elevated in endothelial cells and is correlated with the disease.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of NCOA4-mediated ferritinophagy research.
Immunoblotting for NCOA4 and Ferritin
This protocol is essential for assessing the protein levels of NCOA4 and ferritin (FTH1), providing insights into the status of ferritinophagy.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) of NCOA4 and Ferritin
This protocol is used to verify the physical interaction between NCOA4 and ferritin.
Materials:
-
Co-IP lysis buffer (e.g., a milder buffer than RIPA, such as a Tris-based buffer with 0.5% NP-40)
-
Primary antibody for immunoprecipitation (e.g., anti-NCOA4 or anti-FTH1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Immunoblotting reagents (as described above)
Procedure:
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by immunoblotting with antibodies against the protein of interest (e.g., blot for FTH1 after immunoprecipitating NCOA4).
Measurement of Intracellular Iron
Quantifying intracellular iron levels is crucial for understanding the functional consequences of altered ferritinophagy.
Colorimetric Assay (Ferrozine-based): This method measures the chelatable iron pool.
Materials:
-
Acidic solution (e.g., HCl) to release iron from proteins.
-
Reducing agent (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺.
-
Ferrozine (B1204870) solution (a chromogen that forms a colored complex with Fe²⁺).
-
Spectrophotometer.
Procedure:
-
Lyse cells or homogenize tissues.
-
Add an acidic solution to release iron.
-
Add a reducing agent to convert all iron to the ferrous (Fe²⁺) state.
-
Add ferrozine solution and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm).
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
siRNA-Mediated Knockdown of NCOA4
This technique is used to transiently reduce the expression of NCOA4 to study the effects of its loss of function.
Materials:
-
siRNA targeting NCOA4 and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or other serum-free medium.
-
Cell culture medium.
Procedure:
-
Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells in fresh serum-free or complete medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., immunoblotting to confirm knockdown efficiency, or functional assays).
Example siRNA sequences for rat Fas (as a template for targeting specific genes):
-
siRNA no. 1: ACA CGG ACA GGA AAC ACT A
-
siRNA no. 2: AGG AAA CAC TAT TCT GAT A
-
siRNA no. 3: ACC AAA TGC AAG AAA CAA A
-
siRNA no. 4: CGG GAA GAC TGG TGC GTG T[12]
Conclusion and Future Directions
NCOA4-mediated ferritinophagy is a fundamental cellular process for maintaining iron homeostasis, and its dysregulation is increasingly recognized as a key contributor to the pathogenesis of a wide range of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of this pathway. Future research should focus on further elucidating the context-dependent functions of NCOA4 in different cell types and disease states. A deeper understanding of the upstream regulatory mechanisms governing NCOA4 expression and activity will be crucial for the development of novel therapeutic strategies that target this pathway for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. The continued development and refinement of experimental models and techniques will be instrumental in translating our growing knowledge of NCOA4-mediated ferritinophagy into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis | eLife [elifesciences.org]
- 3. Frontiers | Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron derived from autophagy-mediated ferritin degradation induces cardiomyocyte death and heart failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCOA4 linked to endothelial cell ferritinophagy and ferroptosis:a key regulator aggravate aortic endothelial inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCOA4 Polyclonal Antibody (BS-19051R) [thermofisher.com]
- 11. NCOA4 antibody (83394-4-RR) | Proteintech [ptglab.com]
- 12. Cardiomyocyte-targeted siRNA delivery by prostaglandin E2-Fas siRNA polyplexes formulated with reducible poly(amido amine) for preventing cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of NCOA4 Engagement by PROTACs: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Coactivator 4 (NCOA4) has emerged as a critical regulator of intracellular iron homeostasis through its role as a selective cargo receptor in ferritinophagy, the autophagic degradation of the iron-storage protein ferritin. By binding to ferritin heavy chain 1 (FTH1), NCOA4 facilitates the delivery of ferritin to lysosomes for degradation, thereby releasing stored iron for cellular use. Dysregulation of NCOA4-mediated ferritinophagy has been implicated in a range of pathological conditions, including cancer and neurodegenerative diseases, making NCOA4 a compelling target for therapeutic intervention.
One of the most promising strategies for targeting NCOA4 is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. An NCOA4-targeting PROTAC typically consists of a ligand that binds to NCOA4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This technical guide provides an in-depth overview of the structural biology of NCOA4, its interaction with PROTACs, and the key experimental methodologies used to study these processes.
Structural Biology of NCOA4
NCOA4 is a multifaceted protein with distinct domains that govern its function and interactions. The primary transcript variant, NCOA4α, is a 614-amino acid protein. A shorter isoform, NCOA4β, lacks the C-terminal domain responsible for ferritin binding.
NCOA4 Domains and Interaction Motifs
The NCOA4 protein contains several key functional regions:
-
N-terminal Coiled-Coil Domain: This domain is responsible for NCOA4 self-oligomerization, a process that is important for the formation of ferritin condensates.[1]
-
Intrinsically Disordered Regions (IDRs): NCOA4 possesses IDRs that are crucial for its function.
-
C-terminal Domain (residues 383-522): This region is essential for the interaction with FTH1.[2] Site-directed mutagenesis has identified specific residues within this domain, such as I489 and W497, as critical for ferritin binding.[3] This C-terminal domain is also implicated in binding to the HERC2 E3 ubiquitin ligase.
The NCOA4-FTH1 Interaction
The interaction between NCOA4 and the FTH1 subunit of the ferritin complex is central to ferritinophagy. A cryo-electron microscopy (cryo-EM) structure of the NCOA4-FTH1 complex has revealed the molecular details of this interaction.[4] The structure shows that a 16-amino acid segment of NCOA4 (residues 484-499) binds to a hydrophobic cleft on the surface of FTH1.[5] A key residue on FTH1, Arginine 23 (R23), is crucial for this interaction.[3][6]
The binding of multiple NCOA4 molecules to the 24-subunit ferritin shell, coupled with NCOA4 self-oligomerization, drives the liquid-liquid phase separation of ferritin into condensates, which are then targeted for autophagy.[1][7]
Regulation of NCOA4 Levels
NCOA4 levels are tightly regulated by intracellular iron concentrations. Under iron-replete conditions, NCOA4 is targeted for proteasomal degradation by the HECT E3 ubiquitin ligase HERC2.[6] This process is dependent on an iron-sulfur cluster within NCOA4. Conversely, under iron-deficient conditions, NCOA4 is stabilized, leading to increased ferritinophagy to release iron.
NCOA4-Targeting PROTACs
The development of PROTACs that specifically target NCOA4 for degradation offers a novel therapeutic strategy to modulate iron metabolism and inhibit ferroptosis, a form of iron-dependent cell death.
Mechanism of Action
An NCOA4-targeting PROTAC forms a ternary complex with NCOA4 and an E3 ubiquitin ligase, most commonly VHL. This proximity induces the polyubiquitination of NCOA4 by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of NCOA4 prevents the delivery of ferritin to the lysosome, leading to an increase in cellular ferritin levels and a decrease in the labile iron pool, thereby protecting cells from ferroptosis.
A known NCOA4 PROTAC, "PROTAC NCOA4 degrader-1," is composed of an NCOA4 ligand, a linker, and a VHL ligand.[8]
Quantitative Data
The following tables summarize key quantitative data related to NCOA4 interactions and the efficacy of NCOA4-targeting PROTACs.
| Interacting Proteins | Method | Affinity (K D ) | Reference |
| NCOA4 - FTH1 | Not Specified | Not Specified | |
| NCOA4 - HERC2 | Not Specified | Not Specified |
| PROTAC Name | E3 Ligase | Cell Line | DC 50 | D max | Reference |
| This compound | VHL | HeLa | 3 nM | Not Specified | [8] |
| This compound | VHL | AML12 (murine hepatocytes) | 202 nM | Not Specified | [8] |
Signaling and Experimental Workflow Diagrams
NCOA4-Mediated Ferritinophagy Pathway
References
- 1. NCOA4: More than a receptor for ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NCOA4-Mediated Ferritinophagy in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
PROTAC NCOA4 degrader-1 as a chemical probe for NCOA4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC NCOA4 degrader-1 is a potent and specific chemical probe for the study of Nuclear Receptor Coactivator 4 (NCOA4). This heterobifunctional molecule leverages the principles of Proteolysis Targeting Chimeras (PROTACs) to induce the selective degradation of NCOA4, offering a powerful tool to investigate its roles in cellular processes, particularly in iron homeostasis and ferroptosis. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a VHL-based PROTAC, meaning it co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mediate the degradation of its target protein, NCOA4.[1][2] The molecule consists of three key components: a ligand that binds to NCOA4, a linker, and a ligand that recruits the VHL E3 ligase.[1] By simultaneously binding to both NCOA4 and VHL, the degrader brings the E3 ligase into close proximity with NCOA4.[1][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to NCOA4, leading to its polyubiquitination.[3] The polyubiquitinated NCOA4 is then recognized and degraded by the 26S proteasome, effectively reducing its intracellular levels.[1][3]
NCOA4 is a key cargo receptor in a selective autophagy pathway known as ferritinophagy.[4][5] It binds to ferritin, the primary intracellular iron storage protein complex, and delivers it to autophagosomes for lysosomal degradation.[4][5] This process releases free iron into the cytoplasm. By degrading NCOA4, this compound inhibits ferritinophagy, leading to an accumulation of ferritin and a decrease in the intracellular labile iron pool.[2] This reduction in free iron can, in turn, inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this chemical probe.
| Parameter | Cell Line | Value | Reference |
| DC50 | HeLa | 3 nM | [6] |
| DC50 | AML12 (murine hepatocytes) | 202 nM | [2] |
Table 1: In Vitro Degradation Efficiency of this compound. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.
| Parameter | Model | Dosage | Effect | Reference |
| NCOA4 Degradation | CCl4-induced acute liver injury in C57BL/6 mice | 10 and 30 mg/kg (intraperitoneal injection) | Degraded NCOA4 in mouse liver tissue | [2] |
| Ferritin Levels | CCl4-induced acute liver injury in C57BL/6 mice | 10 and 30 mg/kg (intraperitoneal injection) | Upregulated FTH1/FTL levels | [2] |
| Hepatic Iron | CCl4-induced acute liver injury in C57BL/6 mice | 10 and 30 mg/kg (intraperitoneal injection) | Reduced hepatic iron deposition | [2] |
Table 2: In Vivo Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Western Blot Analysis of NCOA4, FTH1, and FTL Degradation
This protocol is adapted from general western blotting procedures and specific recommendations for monitoring ferritinophagy.[7][8][9][10][11]
1. Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against NCOA4, FTH1, and FTL, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
6. Detection:
-
Use an ECL substrate to detect the HRP signal and capture the image using a chemiluminescence imager.
Measurement of Intracellular Ferrous Iron (Fe2+)
This protocol is based on the use of a fluorescent probe that specifically detects Fe2+.[12]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
2. Staining:
-
Prepare a staining solution containing a ferrous iron-specific fluorescent probe (e.g., FerroOrange) in a suitable buffer.
-
Remove the culture medium and wash the cells with the buffer.
-
Add the staining solution to each well and incubate at 37°C for 30-60 minutes.
3. Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable fluorescent probe to measure intracellular ROS levels.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound.
2. Staining:
-
Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in a serum-free medium.
-
Remove the culture medium, wash the cells with PBS, and add the probe solution.
-
Incubate for 30-60 minutes at 37°C.
3. Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Measurement of Malondialdehyde (MDA) Content
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
1. Sample Preparation:
-
Lyse the treated cells and collect the supernatant.
2. Assay:
-
Add a solution of TBA to the cell lysate.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
3. Measurement:
-
Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve.
Cell Viability Assay
This protocol assesses the effect of this compound on cell viability, particularly in the context of ferroptosis.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound, with and without a ferroptosis inducer (e.g., erastin (B1684096) or RSL3).
2. Assay:
-
After the treatment period, add a cell viability reagent (e.g., CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
3. Measurement:
-
Measure the luminescence using a microplate reader.
TUNEL Assay for Liver Injury
This protocol detects DNA fragmentation, a hallmark of apoptosis, in liver tissue sections.
1. Tissue Preparation:
-
Fix liver tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections and mount them on slides.
2. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the TUNEL staining according to the manufacturer's instructions of a commercial kit. This typically involves enzymatic labeling of DNA strand breaks with a fluorescently labeled nucleotide.
3. Visualization:
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescence.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocols | Antibodies.com [antibodies.com]
- 10. ptglab.com [ptglab.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Inhibition of NCOA4/FTH1-mediated ferritinophagy attenuates ferroptosis in PDLCs and alleviates orthodontically induced inflammatory root resorption - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of NCOA4: A Pivotal Checkpoint in the Inhibition of Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. At the heart of ferroptosis regulation lies the intricate control of intracellular iron homeostasis. A key player in this process is the Nuclear Receptor Coactivator 4 (NCOA4), the selective cargo receptor responsible for the autophagic degradation of ferritin, a process termed ferritinophagy. The degradation of NCOA4 itself serves as a critical checkpoint, directly inhibiting ferroptosis by preventing the release of iron from ferritin stores. This guide provides a comprehensive technical overview of the molecular mechanisms governing NCOA4 degradation and its direct impact on ferroptosis inhibition, offering insights for therapeutic targeting.
The Central Role of NCOA4 in Ferritinophagy and Iron Homeostasis
Cellular iron is primarily stored within the protein shell of ferritin, which can sequester up to 4,500 iron atoms in a non-toxic form.[1][2] To utilize this stored iron, cells employ a specialized autophagic pathway known as ferritinophagy. NCOA4 is the key cargo receptor that recognizes and binds to the ferritin heavy chain 1 (FTH1) subunit of the ferritin complex.[1][2][3] This interaction facilitates the delivery of ferritin to the autophagosome, which subsequently fuses with the lysosome for degradation.[2] This process releases the stored iron into the cytoplasm, contributing to the labile iron pool (LIP). The size of the LIP is a critical determinant of a cell's sensitivity to ferroptosis, as this pool of redox-active iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation.[3][4]
Mechanisms of NCOA4 Degradation
The cellular levels of NCOA4 are tightly regulated to maintain iron homeostasis and prevent excessive iron release. The primary mechanism for NCOA4 degradation is through the ubiquitin-proteasome system, orchestrated by the E3 ubiquitin ligase HERC2 (HECT and RLD domain containing E3 ubiquitin protein ligase 2).[1][5]
Under iron-replete conditions, HERC2 binds to NCOA4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] This iron-dependent interaction ensures that when iron levels are sufficient, NCOA4 is cleared, thereby inhibiting ferritinophagy and promoting iron storage within ferritin.[1] Conversely, under iron-deficient conditions, the HERC2-NCOA4 interaction is diminished, leading to NCOA4 stabilization, increased ferritinophagy, and the release of stored iron to meet cellular demands.[6]
NCOA4 Degradation as a Direct Inhibitor of Ferroptosis
The degradation of NCOA4 is a direct and potent mechanism for inhibiting ferroptosis. By reducing NCOA4 levels, the process of ferritinophagy is suppressed. This leads to the accumulation of ferritin and a significant reduction in the labile iron pool.[7] With less available redox-active iron, the Fenton reaction-driven lipid peroxidation, a hallmark of ferroptosis, is significantly attenuated.[7]
Studies have consistently demonstrated that the knockdown or knockout of NCOA4 confers resistance to ferroptosis induced by various small molecules, such as erastin (B1684096) and RSL3.[7][8] Erastin inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (B108866) depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[8] In both scenarios, the absence of NCOA4 prevents the iron-dependent amplification of lipid peroxidation, thereby protecting the cells from ferroptotic death.[7][8]
Quantitative Data on NCOA4 Degradation and Ferroptosis Inhibition
The following tables summarize quantitative data from various studies, illustrating the impact of NCOA4 modulation on ferroptosis markers.
Table 1: Effect of NCOA4 Knockdown/Knockout on Cell Viability in the Presence of Ferroptosis Inducers
| Cell Line | Treatment | NCOA4 Status | Cell Viability (% of Control) | Reference |
| HeLa | Erastin (5 µM, 24h) | Control | ~20% | [6] |
| HeLa | Erastin (5 µM, 24h) | NCOA4 KO | ~45% | [6] |
| HeLa | RSL3 (5 µM, 24h) | Control | ~25% | [6] |
| HeLa | RSL3 (5 µM, 24h) | NCOA4 KO | ~15% | [6] |
| HT22 | DFO (100 µM, 24h) | Control siRNA | ~100% | [9] |
| HT22 | DFO (100 µM, 24h) | NCOA4 siRNA | ~60% | [9] |
Table 2: Effect of NCOA4 Knockdown on Ferritin and Labile Iron Pool
| Cell Line | NCOA4 Status | Ferritin Protein Level (Fold Change vs. Control) | Labile Iron Pool (Relative Units) | Reference |
| HT22 | Control siRNA | 1.0 | Not Reported | [9] |
| HT22 | NCOA4 siRNA | ~1.5 | Not Reported | [9] |
| HIEC | Control siRNA | 1.0 | 1.0 | [7] |
| HIEC | NCOA4 siRNA + IR | ~1.8 (vs. Control + IR) | ~0.6 (vs. Control + IR) | [7] |
Table 3: Effect of NCOA4 Knockdown on Lipid Peroxidation
| Cell Line | Treatment | NCOA4 Status | Lipid ROS (Fold Change vs. Control) | Reference |
| HIEC | Ionizing Radiation (IR) | Control siRNA | ~3.5 | [7] |
| HIEC | Ionizing Radiation (IR) | NCOA4 siRNA | ~1.5 | [7] |
| MLE-12 | Cyclic Overstretching | Control | 1.0 | [10] |
| MLE-12 | Cyclic Overstretching | NCOA4 Knockdown | ~0.5 | [10] |
Signaling Pathways
The regulation of ferroptosis through NCOA4 degradation involves a sophisticated interplay of protein-protein interactions and cellular signaling pathways.
NCOA4 Degradation Pathway
NCOA4-Mediated Ferritinophagy and Ferroptosis Pathway
Experimental Protocols
siRNA-Mediated Knockdown of NCOA4
This protocol describes the transient knockdown of NCOA4 in cultured cells using small interfering RNA (siRNA).
Materials:
-
NCOA4-targeting siRNA and non-targeting control siRNA (20 µM stock solutions)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Appropriate cell line (e.g., HT22, HeLa)
-
Growth medium with and without antibiotics
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 1.5 µL of 20 µM siRNA stock solution into 50 µL of Opti-MEM medium. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM medium. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently by pipetting and incubate for 5 minutes at room temperature.
-
Transfection: a. Add the 100 µL of siRNA-Lipofectamine complex to each well containing cells and medium. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before harvesting for analysis.
Western Blot Analysis of NCOA4 and Ferritin
This protocol details the detection of NCOA4 and ferritin protein levels by Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
4-20% SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-NCOA4, anti-FTH1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: a. Load 20-40 µg of protein per lane onto a 4-20% SDS-PAGE gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
Measurement of Lipid Peroxidation using C11-BODIPY
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells on glass coverslips (for microscopy) or in appropriate plates (for flow cytometry) and treat with experimental compounds (e.g., erastin, RSL3) for the desired time.
-
Probe Loading: a. Dilute the C11-BODIPY stock solution to a final concentration of 1-10 µM in serum-free medium or PBS. b. Remove the treatment medium from the cells and wash once with PBS. c. Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: a. Microscopy: Immediately image the cells using a fluorescence microscope. The unoxidized probe fluoresces red (~590 nm emission), while the oxidized probe fluoresces green (~510 nm emission). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. b. Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
Labile Iron Pool (LIP) Measurement with Calcein-AM
This protocol outlines the measurement of the cellular labile iron pool using the fluorescent probe Calcein-AM.
Materials:
-
Calcein-AM (stock solution in DMSO)
-
Deferiprone (DFP) or another iron chelator
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Treat cells with experimental compounds as required.
-
Calcein-AM Loading: a. Prepare a working solution of 0.25 µM Calcein-AM in HBSS. b. Wash the cells once with HBSS. c. Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement (F_baseline): a. Wash the cells twice with HBSS. b. Add 100 µL of HBSS to each well. c. Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~517 nm. This is the baseline fluorescence (F_baseline), which is quenched by the LIP.
-
Iron Chelation and Fluorescence Measurement (F_max): a. Add a solution of DFP (final concentration 50-100 µM) to each well. b. Incubate for 5-10 minutes at 37°C to allow the chelator to bind intracellular iron. c. Measure the fluorescence intensity again. This represents the maximum fluorescence (F_max) after the quenching by iron is removed.
-
Calculation: The labile iron pool is proportional to the difference in fluorescence (ΔF = F_max - F_baseline). Results are often expressed as the percentage of fluorescence dequenching.
Conclusion and Future Directions
The degradation of NCOA4 is a pivotal event that directly links cellular iron homeostasis to the inhibition of ferroptosis. The intricate regulation of NCOA4 levels by the E3 ubiquitin ligase HERC2 in an iron-dependent manner provides a sophisticated mechanism for cells to control their sensitivity to this form of cell death. The development of small molecules that can either promote NCOA4 degradation or inhibit its interaction with ferritin represents a promising therapeutic strategy for diseases characterized by excessive ferroptosis, such as neurodegenerative disorders and ischemia-reperfusion injury. Conversely, stabilizing NCOA4 or enhancing ferritinophagy could be a viable approach to induce ferroptosis in cancer cells that are resistant to conventional therapies. Further research into the upstream and downstream regulators of the NCOA4-ferritinophagy axis will undoubtedly unveil new therapeutic targets for a wide range of human diseases.
References
- 1. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. NCOA4-mediated ferritinophagy promotes ferroptosis induced by erastin, but not by RSL3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibs.it [iris.unibs.it]
- 6. NCOA4-mediated ferritinophagy is involved in ionizing radiation-induced ferroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
NCOA4 as a Therapeutic Target in Cancer and Neurodegeneration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Receptor Coactivator 4 (NCOA4) has emerged as a critical regulator of cellular iron homeostasis through its role as a selective cargo receptor for the autophagic degradation of ferritin, a process termed ferritinophagy. This intricate mechanism of mobilizing iron from its storage protein has profound implications in cellular physiology and pathology. Dysregulation of NCOA4-mediated ferritinophagy is increasingly implicated in the pathogenesis of both cancer and neurodegenerative diseases, positioning NCOA4 as a promising therapeutic target. In cancer, particularly in iron-addicted tumors such as pancreatic ductal adenocarcinoma, upregulation of ferritinophagy sustains the high iron demands for proliferation and metabolic activity. Conversely, in the context of neurodegeneration, aberrant iron accumulation and oxidative stress, hallmarks of diseases like Alzheimer's and Parkinson's, are linked to dysfunctional ferritinophagy. This guide provides a comprehensive technical overview of NCOA4's role in these diseases, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and drug development professionals in exploring NCOA4 as a therapeutic vulnerability.
The Core Biology of NCOA4 and Ferritinophagy
NCOA4 is a multifaceted protein, initially identified as a coactivator for nuclear receptors, including the androgen receptor.[1][2] However, its pivotal role lies in orchestrating ferritinophagy.[3][4] Ferritin, the primary intracellular iron storage protein complex, sequesters iron to prevent its toxic accumulation.[4] NCOA4 selectively recognizes and binds to the ferritin heavy chain 1 (FTH1) subunit of the ferritin cage.[5][6] This NCOA4-ferritin complex is then targeted to the autophagosome, a double-membraned vesicle that subsequently fuses with the lysosome.[4][7] Within the acidic environment of the lysosome, ferritin is degraded, releasing chelated iron into the cytosol.[4][7] This process is essential for maintaining a labile iron pool necessary for various cellular processes, including DNA synthesis and repair, mitochondrial respiration, and enzymatic activities.[8]
The regulation of NCOA4 itself is tightly linked to cellular iron levels. Under iron-replete conditions, the E3 ubiquitin ligase HERC2 binds to NCOA4, leading to its proteasomal degradation and thereby inhibiting ferritinophagy to promote iron storage.[6][8] Conversely, under iron-depleted conditions, NCOA4 is stabilized, promoting ferritin degradation and iron release.[8]
NCOA4 in Cancer: Fueling the Fire
Many cancers exhibit a heightened demand for iron to support their rapid proliferation and metabolic reprogramming.[9] This "iron addiction" makes them particularly reliant on pathways that ensure a steady supply of bioavailable iron. NCOA4-mediated ferritinophagy has been identified as a key dependency in several cancer types.[9]
NCOA4 Expression in Human Cancers
Analysis of large-scale cancer genomics and proteomics datasets, such as The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC), has revealed dysregulated NCOA4 expression across various malignancies.
| Cancer Type | NCOA4 mRNA Expression (Tumor vs. Normal) | NCOA4 Protein Expression (Tumor vs. Normal) | Reference |
| Bladder Urothelial Carcinoma (BLCA) | Downregulated (p < 0.001) | - | [10] |
| Breast Invasive Carcinoma (BRCA) | Downregulated (p < 0.001) | Upregulated (p < 0.001) | [10] |
| Colon Adenocarcinoma (COAD) | Downregulated (p < 0.001) | - | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Downregulated (p < 0.05) | - | [10] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated (p < 0.001) | Upregulated (p < 0.001) | [10] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Downregulated (p < 0.001) | - | [10] |
| Liver Hepatocellular Carcinoma (LIHC) | Downregulated (p < 0.05) | - | [10] |
| Lung Adenocarcinoma (LUAD) | Downregulated (p < 0.001) | - | [10] |
| Lung Squamous Cell Carcinoma (LUSC) | Downregulated (p = 0.00018) | - | [10] |
| Prostate Adenocarcinoma (PRAD) | Downregulated (p < 0.01) | - | [10] |
| Rectum Adenocarcinoma (READ) | Downregulated (p < 0.01) | - | [10] |
| Stomach Adenocarcinoma (STAD) | Downregulated (p < 0.05) | - | [10] |
| Thyroid Carcinoma (THCA) | Downregulated (p < 0.001) | - | [10] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Downregulated (p < 0.001) | Upregulated (p < 0.001) | [10] |
| Brain Lower Grade Glioma (LGG) | Upregulated (p < 0.05) | - | [10] |
Note: The discrepancy between mRNA and protein expression in some cancers may be due to post-transcriptional, translational, or post-translational regulatory mechanisms.
NCOA4 as a Therapeutic Target in Cancer
The dependence of certain cancers on NCOA4-mediated ferritinophagy presents a therapeutic window. Inhibiting NCOA4 can starve cancer cells of the iron necessary for their survival and proliferation, potentially leading to cell death through ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[5][11]
Pancreatic Ductal Adenocarcinoma (PDAC): PDAC is a prime example of an iron-addicted cancer. Studies have shown that NCOA4-mediated ferritinophagy is upregulated in PDAC to sustain iron availability.[12] Knockdown of NCOA4 in PDAC cells inhibits ferritinophagy and suppresses erastin-induced ferroptosis.[5]
Glioblastoma (GBM): In glioblastoma, NCOA4 overexpression has been shown to inhibit tumor cell growth and invasion while inducing apoptosis.[13] Conversely, NCOA4 knockdown promotes glioma cell growth.[13]
Prostate Cancer: In prostate cancer, NCOA4 acts as a coactivator for the androgen receptor (AR), a key driver of prostate cancer progression.[14][15] The interplay between NCOA4's role in AR signaling and ferritinophagy is an active area of investigation.
Quantitative Preclinical Data
| Cancer Model | Intervention | Outcome | Reference |
| Pancreatic Cancer Cells | NCOA4 shRNA | Inhibition of ferritinophagy and suppression of erastin-induced ferroptosis. | [5] |
| Glioblastoma Cells | NCOA4 Knockdown | Promoted glioma cell growth. | [13] |
| Glioblastoma Cells (U87) | J1-J4 (diisothiocyanate-derived mercapturic acids) | Reduced cell viability with an EC50 of ~2.02 µM for a related compound. | [16] |
| Cervical Cancer Xenograft | Nrf2 shRNA (downstream effects may involve iron metabolism) | Significant tumor growth suppression in combination with cisplatin. | [17] |
| Mesenchymal Glioblastoma Xenograft | CD47 Knockout via CRISPR-Cas9 | Reduced tumor growth. | [18] |
| Ovarian Cancer Xenograft | Survivin shRNA | Markedly inhibited tumor growth. | [19] |
| LNCaP Prostate Cancer Xenograft | Docetaxel and Bicalutamide loaded paste | Significant tumor growth inhibition. | [20] |
| Various Xenograft Models | Tepotinib (MET inhibitor) | Tumor growth inhibition. | [21] |
| HeLa Cervical Cancer Xenograft | Ad-sta-SFv | Average tumor size and weight inhibition of 53.98% and 37.48%, respectively. | [22] |
| Tet2-deficient Hematopoietic Stem Cells | Ncoa4 Knockout | Reduced expansion of Tet2 knockout cells. | [23] |
NCOA4 in Neurodegeneration: A Double-Edged Sword
Dysregulation of iron homeostasis is a central feature of several neurodegenerative diseases, leading to iron accumulation in specific brain regions, oxidative stress, and neuronal cell death.[3][4] NCOA4-mediated ferritinophagy plays a complex and potentially dual role in this context.
On one hand, impaired ferritinophagy due to decreased NCOA4 function could lead to the sequestration of iron within ferritin, creating a state of functional iron deficiency for essential cellular processes while paradoxically contributing to iron deposition.[3] On the other hand, excessive ferritinophagy could lead to an overload of labile iron, fueling the Fenton reaction and generating toxic reactive oxygen species (ROS) that contribute to lipid peroxidation and ferroptosis.[11]
NCOA4 and Iron Dyshomeostasis in Neurodegenerative Diseases
Alzheimer's Disease (AD): Quantitative proteomics studies of post-mortem brain tissue from AD patients have identified dysregulated proteins involved in various cellular pathways, though specific quantitative data on NCOA4 expression remains to be fully elucidated.[24][25][26][27] The altered protein networks in the AD brain involve mitochondrial dysfunction and oxidative stress, pathways intimately linked to iron metabolism.[27]
Parkinson's Disease (PD): Similarly, proteomic analyses of the substantia nigra from PD patients have revealed alterations in proteins related to iron metabolism and redox regulation.[28][29][30] Excessive NCOA4-mediated ferritinophagy has been proposed to contribute to iron accumulation and oxidative stress, exacerbating neuronal damage in PD.[1]
NCOA4 as a Potential Therapeutic Target in Neurodegeneration
The context-dependent role of NCOA4 in neurodegeneration suggests that therapeutic strategies may need to be tailored to either enhance or inhibit ferritinophagy depending on the specific disease stage and underlying pathology. Modulating NCOA4 activity to restore iron homeostasis and mitigate oxidative stress holds therapeutic promise.
Signaling Pathways
The Core NCOA4-Mediated Ferritinophagy Pathway
Caption: The core mechanism of NCOA4-mediated ferritinophagy and its regulation by cellular iron status.
NCOA4 in Cancer: Interplay with Ferroptosis and Oncogenic Signaling
Caption: Dual roles of NCOA4 in cancer, promoting proliferation via iron supply and influencing ferroptosis and androgen receptor signaling.
NCOA4 in Neurodegeneration: A Balance of Iron and Oxidative Stress
Caption: The dual-edged role of NCOA4 dysregulation in contributing to neurodegenerative pathologies.
Experimental Protocols
Western Blot Analysis of NCOA4 and FTH1
This protocol details the detection of NCOA4 and FTH1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-15% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NCOA4 (e.g., 1:1000 dilution) and FTH1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) of NCOA4 and FTH1
This protocol is for verifying the interaction between NCOA4 and FTH1.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against NCOA4 or FTH1 (or an isotype control IgG) overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both NCOA4 and FTH1.
-
Immunofluorescence Staining for NCOA4 and LAMP1 Colocalization
This protocol allows for the visualization of NCOA4 localization to lysosomes.
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Treat cells as required.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
-
Antibody Incubation:
-
Incubate with primary antibodies against NCOA4 (e.g., 1:200) and LAMP1 (a lysosomal marker, e.g., 1:200) in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594, 1:1000) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal microscope.
-
Generation of NCOA4 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the creation of NCOA4 knockout cell lines.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the NCOA4 gene using a CRISPR design tool.
-
Clone the gRNA sequences into a Cas9 expression vector (e.g., pX458, which also expresses GFP).[6]
-
-
Transfection:
-
Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent.
-
-
Single-Cell Sorting:
-
48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for NCOA4 knockout by Western blotting and confirm by sequencing the targeted genomic region.
-
Immunohistochemistry (IHC) for NCOA4 in Paraffin-Embedded Tissues
This protocol is for detecting NCOA4 expression in tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against NCOA4 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with a DAB substrate kit.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Future Directions and Therapeutic Opportunities
The growing body of evidence implicating NCOA4 in the pathophysiology of cancer and neurodegeneration underscores its potential as a druggable target.
-
In Cancer: The development of small molecule inhibitors that disrupt the NCOA4-FTH1 interaction or promote NCOA4 degradation could represent a novel therapeutic strategy for iron-addicted tumors. Such agents could be used as monotherapies or in combination with other treatments, such as ferroptosis inducers or standard chemotherapy.
-
In Neurodegeneration: The development of modulators of NCOA4 activity, either inhibitors or activators depending on the specific disease context, could help restore iron homeostasis and mitigate neurotoxicity. Further research is needed to fully elucidate the precise role of NCOA4 in different neurodegenerative conditions to guide the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential mechanism of ferroptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SMYD2 promotes ferroptosis and impacts the progression of pancreatic cancer through the c-Myc/NCOA4 axis-mediated ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron‐induced NCOA4 condensation regulates ferritin fate and iron homeostasis | EMBO Reports [link.springer.com]
- 9. assaygenie.com [assaygenie.com]
- 10. NCOA4: An Immunomodulation-Related Prognostic Biomarker in Colon Adenocarcinoma and Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of NCOA4-Mediated Ferritinophagy in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor signaling in prostate cancer | Semantic Scholar [semanticscholar.org]
- 15. Androgen receptor co-regulation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 knockdown by shRNA inhibits tumor growth and increases efficacy of chemotherapy in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD47 Knock-Out Using CRISPR-Cas9 RNA Lipid Nanocarriers Results in Reduced Mesenchymal Glioblastoma Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of shRNA targeting survivin on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Proteomics of Brain Tissue Reveals Alzheimer’s Mechanisms - Creative Proteomics [creative-proteomics.com]
- 25. Proteomics analysis of prefrontal cortex of Alzheimer’s disease patients revealed dysregulated proteins in the disease and novel proteins associated with amyloid-β pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteomic Atlas of the Human Brain in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Integrated proteomics and network analysis identifies protein hubs and network alterations in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Proteome analysis of human substantia nigra in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mass Spectrometry-Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Large-scale proteomics analysis of five brain regions from Parkinson’s disease patients with a GBA1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC NCOA4 Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC NCOA4 degrader-1 is a heterobifunctional molecule designed to induce the selective, intracellular degradation of Nuclear Receptor Coactivator 4 (NCOA4).[1][2] This molecule operates through the Proteolysis Targeting Chimera (PROTAC) technology, which co-opts the cell's natural ubiquitin-proteasome system to eliminate target proteins.[3][4][5] Comprising a ligand for NCOA4, a linker, and a ligand for an E3 ubiquitin ligase (specifically Von Hippel-Lindau, VHL), this degrader facilitates the formation of a ternary complex between NCOA4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of NCOA4.[1]
NCOA4 is a crucial selective cargo receptor responsible for the autophagic degradation of ferritin, a process known as ferritinophagy.[6][7][8] This process is fundamental for maintaining intracellular iron homeostasis by releasing iron from stored ferritin.[6][8][9] Dysregulation of NCOA4-mediated ferritinophagy has been implicated in various diseases, including cancer and neurodegenerative disorders.[7][8] By degrading NCOA4, this compound inhibits ferritinophagy, leading to a decrease in intracellular labile iron levels and thereby inhibiting ferroptosis, an iron-dependent form of programmed cell death.[1]
These application notes provide detailed protocols for the use of this compound in a cell culture setting, including methods for assessing NCOA4 degradation, and evaluating the downstream cellular effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Degrader Concentration | Treatment Time | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
| HeLa | 0.04 - 10 µM | 3 - 24 hours | 3 | >90 | Western Blot | [1] |
| AML12 (murine hepatocytes) | 0.04 - 10 µM | 24 hours | 202 | >90 | Western Blot | [1] |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein. Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation achieved.
Table 2: Cellular Effects of this compound in AML12 Cells
| Treatment | Concentration | Treatment Time | Observed Effect | Reference |
| This compound | 200 nM | 36 hours | Reduction in intracellular free Fe²⁺ levels | [1] |
| This compound | 200 nM | 36 hours | Reduction in lipid hydroperoxide levels | [1] |
| This compound | 200 nM | 48 hours | Inhibition of ferroptosis and restoration of cell viability | [1] |
| This compound | 0.2 - 1 µM | 36 hours | Reduction in CCl₄-induced Fe²⁺ elevation, ROS production, and MDA content | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: NCOA4-Mediated Ferritinophagy and its Inhibition.
Experimental Protocols
Protocol 1: Assessment of NCOA4 Degradation by Western Blot
This protocol details the steps to quantify the degradation of NCOA4 in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NCOA4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NCOA4 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NCOA4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of NCOA4 degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay to Assess Inhibition of Ferroptosis
This protocol is designed to evaluate the protective effect of this compound against ferroptosis induced by agents like erastin (B1684096) or RSL3.
Materials:
-
This compound
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Pre-treatment with Degrader:
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours to ensure NCOA4 degradation.
-
-
Induction of Ferroptosis:
-
Following pre-treatment, add a pre-determined concentration of a ferroptosis inducer (e.g., erastin or RSL3) to the appropriate wells. Include control wells with the degrader alone and the inducer alone.
-
-
Incubation:
-
Incubate the plate for the time required to induce significant cell death in the positive control wells (typically 12-24 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group to determine the percentage of cell viability.
-
Plot the cell viability against the concentration of the degrader to assess its protective effect.
-
Protocol 3: Measurement of Intracellular Labile Iron
This protocol describes a method to measure changes in the intracellular labile iron pool following treatment with this compound.
Materials:
-
This compound
-
Fluorescent iron indicator (e.g., FerroOrange or Phen Green SK)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or a vehicle control for the desired time (e.g., 24-48 hours).
-
-
Staining with Iron Indicator:
-
Prepare the fluorescent iron indicator working solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS).
-
Add the iron indicator working solution to each well and incubate for the recommended time at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control to determine the relative change in the labile iron pool.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low NCOA4 degradation | Degrader concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Treatment time is too short. | Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). | |
| Cell line is not sensitive to the degrader. | Test in other cell lines known to express NCOA4. | |
| Poor antibody quality. | Use a validated antibody for NCOA4. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Optimize the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Contamination. | Maintain sterile cell culture techniques. |
Conclusion
This compound is a valuable tool for investigating the role of NCOA4-mediated ferritinophagy and its implications in cellular iron homeostasis and ferroptosis. The protocols provided herein offer a framework for researchers to effectively utilize this degrader in cell culture experiments to elucidate the biological consequences of NCOA4 degradation. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of NCOA4-Mediated Ferritinophagy in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
- 9. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis | eLife [elifesciences.org]
Application Notes and Protocols: In Vivo Application of PROTAC NCOA4 Degrader-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTAC NCOA4 degrader-1, also referred to as V3, is a von Hippel-Lindau (VHL)-based PROTAC that targets the Nuclear Receptor Coactivator 4 (NCOA4) for degradation. NCOA4 is a key cargo receptor involved in "ferritinophagy," the autophagic degradation of the iron-storage protein ferritin. By degrading NCOA4, this PROTAC inhibits ferritinophagy, leading to a decrease in intracellular labile iron levels. This mechanism of action makes this compound a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death implicated in various pathologies, including acute liver injury.[1][2]
These application notes provide a comprehensive overview of the in vivo application of this compound in a mouse model of carbon tetrachloride (CCl₄)-induced acute liver injury. The document includes detailed experimental protocols, data presentation tables, and visualizations of the key pathways and workflows.
Signaling Pathway and Mechanism of Action
This compound functions by inducing the degradation of NCOA4, thereby inhibiting the process of ferritinophagy and subsequent iron-mediated oxidative stress that leads to ferroptosis.
Data Presentation
The following tables summarize the quantitative data from a representative in vivo study using this compound in a CCl₄-induced acute liver injury mouse model.[1]
Table 1: In Vivo Efficacy of this compound on Liver Injury Markers
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | Normal Range | Normal Range |
| CCl₄ + Vehicle | - | Significantly Elevated | Significantly Elevated |
| CCl₄ + this compound | 10 | Reduced vs. CCl₄ | Reduced vs. CCl₄ |
| CCl₄ + this compound | 30 | Significantly Reduced vs. CCl₄ | Significantly Reduced vs. CCl₄ |
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Treatment Group | Dose (mg/kg) | Hepatic MDA Content | Serum IL-1β | Serum IL-6 | Serum TNF-α |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| CCl₄ + Vehicle | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| CCl₄ + this compound | 10 | Decreased | Decreased | Decreased | Decreased |
| CCl₄ + this compound | 30 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Target Engagement and Downstream Effects in Liver Tissue
| Treatment Group | Dose (mg/kg) | NCOA4 Protein Levels | FTH1/FTL Protein Levels | Hepatic Iron Deposition |
| Vehicle Control | - | Baseline | Baseline | Normal |
| CCl₄ + Vehicle | - | Unchanged | Decreased | Increased |
| CCl₄ + this compound | 10 | Degraded | Upregulated | Reduced |
| CCl₄ + this compound | 30 | Significantly Degraded | Significantly Upregulated | Significantly Reduced |
Experimental Protocols
In Vivo Mouse Model of CCl₄-Induced Acute Liver Injury
This protocol describes the induction of acute liver injury in mice using carbon tetrachloride, a well-established model for studying hepatotoxicity and the efficacy of hepatoprotective agents.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle for CCl₄)
-
This compound (V3)
-
Vehicle for PROTAC (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into treatment groups (e.g., Vehicle Control, CCl₄ + Vehicle, CCl₄ + this compound at 10 mg/kg and 30 mg/kg).
-
Prepare the this compound formulation. A common vehicle for intraperitoneal injection of PROTACs consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1] The final DMSO concentration should be kept low to avoid toxicity.
-
Administer this compound or its vehicle via i.p. injection at the specified doses (10 and 30 mg/kg).[1]
-
Three hours after the PROTAC administration, induce acute liver injury by a single i.p. injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil or corn oil). The control group should receive an equivalent volume of the oil vehicle.[1][3]
-
Monitor the mice for signs of distress.
-
At a predetermined time point after CCl₄ injection (e.g., 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold PBS and collect liver tissue for Western blot, MDA assay, and iron content analysis.
Western Blot Analysis for NCOA4 and Ferritin
This protocol outlines the procedure for detecting NCOA4 and ferritin (FTH1/FTL) protein levels in mouse liver tissue lysates.
Materials:
-
Mouse liver tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize a small piece of frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NCOA4) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Malondialdehyde (MDA) Assay
This protocol describes the measurement of MDA, a marker of lipid peroxidation, in mouse liver tissue homogenates using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Mouse liver tissue
-
Ice-cold PBS
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
MDA standard
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of liver tissue in ice-cold PBS.
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA reagent to the supernatant and to the MDA standards.
-
Incubate the samples and standards at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then measure the absorbance at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA content to the initial tissue weight or protein concentration.
ELISA for Inflammatory Cytokines
This protocol outlines the quantification of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in mouse serum or liver homogenates using commercially available ELISA kits.
Materials:
-
Mouse serum or liver tissue homogenate
-
Commercial ELISA kits for mouse IL-1β, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Prepare serum from collected blood samples by centrifugation. For liver tissue, prepare a clear lysate.
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, the procedure involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Incubating and washing.
-
Adding the substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated from the known standards.
Measurement of Hepatic Iron Content
This protocol describes a colorimetric method for the quantification of non-heme iron in mouse liver tissue.
Materials:
-
Mouse liver tissue
-
Acid solution (e.g., a mixture of hydrochloric acid and trichloroacetic acid)
-
Iron-releasing reagent
-
Iron-chelating colorimetric probe (e.g., bathophenanthroline)
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of liver tissue.
-
Add the acid solution to the homogenate to precipitate proteins and release iron from ferritin.
-
Heat the samples to facilitate iron release.
-
Centrifuge to pellet the precipitated material and collect the supernatant.
-
Add the iron-releasing reagent to reduce Fe³⁺ to Fe²⁺.
-
Add the colorimetric probe, which will form a colored complex with Fe²⁺.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the iron concentration in the samples based on a standard curve generated with known concentrations of the iron standard.
-
Express the results as micrograms of iron per gram of liver tissue.
Conclusion
This compound demonstrates significant therapeutic potential in mitigating CCl₄-induced acute liver injury in mice. By effectively degrading NCOA4, it inhibits ferritinophagy-mediated ferroptosis, thereby reducing oxidative stress, inflammation, and hepatocellular damage. The protocols and data presented herein provide a valuable resource for researchers investigating the in vivo applications of NCOA4-targeting PROTACs and the role of ferroptosis in liver diseases. Further studies are warranted to explore the full therapeutic utility of this novel degrader molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mouse models of liver fibrosis mimic human liver fibrosis of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NCOA4 maintains murine erythropoiesis via cell autonomous and non-autonomous mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCOA4 antibody (83394-4-RR) | Proteintech [ptglab.com]
Measuring Changes in Intracellular Iron Levels Following NCOA4 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring changes in intracellular iron levels following the targeted degradation of Nuclear Receptor Coactivator 4 (NCOA4). NCOA4 is a key cargo receptor responsible for the autophagic degradation of ferritin, a process known as ferritinophagy. The degradation of ferritin releases stored iron into the labile iron pool, making NCOA4 a critical regulator of intracellular iron homeostasis. Dysregulation of this pathway has been implicated in various physiological and pathological processes, including ferroptosis. Here, we outline methods to degrade NCOA4 using siRNA-mediated knockdown and Proteolysis Targeting Chimeras (PROTACs), and subsequent quantification of changes in intracellular iron using fluorescent probes and colorimetric assays.
Introduction
Iron is an essential element for numerous cellular processes, but its excess can be toxic due to the generation of reactive oxygen species (ROS) via the Fenton reaction. Consequently, intracellular iron levels are tightly regulated. Ferritin, the primary intracellular iron storage protein, sequesters iron in a non-toxic form. The release of this stored iron is mediated by ferritinophagy, a selective autophagy pathway where NCOA4 binds to ferritin and delivers it to the lysosome for degradation.
Targeting NCOA4 to modulate intracellular iron levels presents a promising therapeutic strategy for diseases associated with iron dysregulation. To facilitate research in this area, this guide provides a comprehensive set of protocols to induce NCOA4 degradation and accurately measure the resulting changes in the intracellular labile iron pool.
Signaling Pathway and Experimental Workflow
The degradation of NCOA4 prevents the delivery of ferritin to the lysosome, leading to an accumulation of ferritin and a decrease in the labile iron pool. This process is a key regulatory point in iron metabolism and ferroptosis, an iron-dependent form of programmed cell death.
The experimental workflow involves the degradation of NCOA4, validation of the degradation, and subsequent measurement of intracellular iron levels.
Protocols
Part 1: NCOA4 Degradation
A. siRNA-Mediated Knockdown of NCOA4
This protocol describes the transient knockdown of NCOA4 using small interfering RNA (siRNA).
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
NCOA4-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
-
RNase-free water and microtubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 2.5 x 10^5 RAW 264.7 cells per well.[1]
-
Transfection Complex Preparation:
-
For each well, prepare two tubes.
-
Tube A: Dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Tube B: Dilute 5 µL of either NCOA4 siRNA or control siRNA (final concentration 50 nM) in 125 µL of Opti-MEM.
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 250 µL of the siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: After incubation, proceed to validate the knockdown efficiency by Western Blot (see Protocol Part 2).
B. PROTAC-Mediated Degradation of NCOA4
This protocol utilizes a Proteolysis-Targeting Chimera (PROTAC) to induce the degradation of NCOA4. PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and subsequent proteasomal degradation of the target.[2][3]
Materials:
-
Cells of interest
-
Complete culture medium
-
NCOA4 PROTAC degrader (e.g., PROTAC NCOA4 degrader-1)[4]
-
DMSO (for stock solution preparation)
-
6-well plates
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-90% confluency on the day of treatment.
-
PROTAC Preparation: Prepare a stock solution of the NCOA4 PROTAC in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 1 nM to 1 µM). This compound has a reported DC50 of 3 nM in HeLa cells and 202 nM in AML12 murine hepatocytes.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the NCOA4 PROTAC or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 3-24 hours) to allow for NCOA4 degradation.[4] A time-course experiment is advisable to determine the optimal treatment duration.
-
Validation: Following incubation, harvest the cells for Western Blot analysis to confirm NCOA4 degradation (see Protocol Part 2).
Part 2: Validation of NCOA4 Degradation by Western Blot
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-NCOA4, Anti-FTH1 (Ferritin Heavy Chain 1), Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NCOA4 at 1:1000, anti-FTH1 at 1:1000, anti-β-actin at 1:10,000) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Successful NCOA4 degradation should show a significant decrease in the NCOA4 band intensity and a corresponding increase in the FTH1 band intensity.[4]
Part 3: Measurement of Intracellular Iron
A. Fluorescent Measurement of Labile Iron Pool with FerroOrange
FerroOrange is a fluorescent probe that specifically detects labile ferrous iron (Fe2+).[6][7][8]
Materials:
-
Cells treated with NCOA4 degradation methods and controls
-
FerroOrange probe
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader (Excitation/Emission ~542/572 nm)
Protocol:
-
Reagent Preparation: Prepare a 1 mM stock solution of FerroOrange in DMSO.[6]
-
Cell Preparation: After NCOA4 degradation, wash the cells twice with HBSS or serum-free medium to remove any extracellular iron.[6]
-
Staining: Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free medium. Add the working solution to the cells and incubate for 30 minutes at 37°C.[6][7]
-
Washing: Wash the cells twice with HBSS or serum-free medium.
-
Imaging/Measurement: Immediately observe the cells under a fluorescence microscope or measure the fluorescence intensity using a plate reader. A decrease in fluorescence intensity in NCOA4-degraded cells compared to controls indicates a reduction in the labile iron pool.
B. Colorimetric Measurement of Total Intracellular Iron with Ferrozine Assay
The Ferrozine assay is a colorimetric method for quantifying total intracellular iron.[9][10]
Materials:
-
Cells treated with NCOA4 degradation methods and controls
-
Iron release reagent (e.g., a mixture of HCl and KMnO4 or an acidic buffer)
-
Iron reducing agent (e.g., ascorbic acid)
-
Ferrozine solution
-
Iron standard solution
-
Spectrophotometer (absorbance at ~560 nm)
Protocol:
-
Cell Lysis and Iron Release:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and release iron from proteins by incubating the cell pellet with an acidic solution (e.g., 10 mM HCl, 4.5% w/v KMnO4) for 2 hours at 60°C.
-
Centrifuge to pellet the cell debris.
-
-
Iron Reduction:
-
To the supernatant, add an iron reducing agent (e.g., ascorbic acid) to reduce Fe3+ to Fe2+.
-
-
Colorimetric Reaction:
-
Add the Ferrozine solution. Ferrozine forms a stable magenta complex with Fe2+.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 560 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration in the samples by comparing the absorbance to a standard curve generated using known concentrations of an iron standard.
Data Presentation
The quantitative data from the experiments should be summarized in tables for easy comparison.
Table 1: Validation of NCOA4 Knockdown and its Effect on Ferritin Levels
| Treatment Group | NCOA4 Protein Level (Normalized to Control) | FTH1 Protein Level (Normalized to Control) |
| Control (Non-targeting siRNA) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| NCOA4 siRNA | 0.25 ± 0.05 | 2.50 ± 0.21 |
| Vehicle Control (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.11 |
| NCOA4 PROTAC (100 nM) | 0.15 ± 0.04 | 3.10 ± 0.25 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Measurement of Intracellular Iron Levels Post-NCOA4 Degradation
| Treatment Group | Labile Iron Pool (FerroOrange Fluorescence, Arbitrary Units) | Total Intracellular Iron (nmol/mg protein) |
| Control (Non-targeting siRNA) | 15,000 ± 1,200 | 12.5 ± 1.5 |
| NCOA4 siRNA | 7,500 ± 800 | 11.8 ± 1.3 |
| Vehicle Control (DMSO) | 14,500 ± 1,100 | 12.2 ± 1.6 |
| NCOA4 PROTAC (100 nM) | 6,200 ± 750 | 11.5 ± 1.4 |
Data are presented as mean ± SD from three independent experiments.
Troubleshooting
-
Inefficient NCOA4 Knockdown/Degradation:
-
siRNA: Optimize siRNA concentration and transfection reagent. Test different siRNA sequences. Ensure cells are healthy and at the optimal confluency for transfection.[11]
-
PROTAC: Optimize PROTAC concentration and incubation time. Ensure the cell line expresses the E3 ligase utilized by the PROTAC.
-
-
High Background in Iron Assays:
-
Inconsistent Results:
-
Maintain consistent cell culture conditions, including passage number and confluency.
-
Prepare fresh reagents for each experiment.
-
Include appropriate positive and negative controls in every experiment.
-
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to investigate the role of NCOA4 in intracellular iron homeostasis. By effectively degrading NCOA4 and employing sensitive methods for iron detection, these techniques will facilitate the study of ferritinophagy and its implications in health and disease, and aid in the development of novel therapeutics targeting this pathway.
References
- 1. protocols.io [protocols.io]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. goryochemical.com [goryochemical.com]
- 7. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 8. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 9. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medichem-me.com [medichem-me.com]
Application Notes and Protocols: Studying Ferroptosis with PROTAC NCOA4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] A key regulator of ferroptosis is Nuclear Receptor Coactivator 4 (NCOA4), a selective cargo receptor responsible for the autophagic degradation of ferritin, a process termed ferritinophagy.[3][4][5] By degrading ferritin, NCOA4 increases the intracellular labile iron pool, thereby sensitizing cells to ferroptosis.[1][6]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[7][8][9][10] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][11] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]
This document provides detailed protocols for utilizing a hypothetical PROTAC NCOA4 degrader, hereafter referred to as "NCOA4-Degrader-1," to study its effects on ferroptosis. The methodologies outlined below will enable researchers to characterize the efficacy of NCOA4-Degrader-1 in inducing NCOA4 degradation and subsequently modulating ferroptosis.
Mechanism of Action and Signaling Pathways
NCOA4-mediated ferritinophagy plays a crucial role in iron homeostasis and ferroptosis.[3][12] Under normal conditions, NCOA4 binds to ferritin and delivers it to the autophagosome for lysosomal degradation, releasing iron into the cytoplasm.[4][12][13] This released iron can then participate in various cellular processes. However, an excess of labile iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, resulting in lipid peroxidation and ferroptotic cell death.[12][14]
NCOA4-Degrader-1 is designed to hijack the ubiquitin-proteasome system to induce the degradation of NCOA4.[7][9] By degrading NCOA4, the PROTAC inhibits ferritinophagy, leading to the accumulation of ferritin and a decrease in the intracellular labile iron pool.[14][15][16] This reduction in available iron is expected to protect cells from ferroptosis.
Signaling Pathway of NCOA4-Mediated Ferroptosis
Caption: NCOA4-mediated ferritinophagy leading to ferroptosis.
Mechanism of PROTAC NCOA4 Degrader-1
Caption: Mechanism of NCOA4 degradation by a PROTAC.
Experimental Protocols
General Experimental Workflow
Caption: Experimental workflow for studying NCOA4-Degrader-1.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines known to be sensitive to ferroptosis (e.g., HT-1080, PANC1).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate well plates and allow them to adhere overnight.
-
Prepare a stock solution of NCOA4-Degrader-1 in DMSO.
-
Treat cells with varying concentrations of NCOA4-Degrader-1 for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) in all experiments.
-
To induce ferroptosis, co-treat with a known ferroptosis inducer such as erastin (B1684096) or RSL3.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of NCOA4-Degrader-1 and its ability to rescue cells from ferroptosis inducers.
-
Method (using Cell Counting Kit-8):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After overnight incubation, treat the cells as described above.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for NCOA4 Degradation
-
Objective: To confirm the degradation of NCOA4 protein following treatment with NCOA4-Degrader-1.
-
Method:
-
Seed cells in a 6-well plate and treat with NCOA4-Degrader-1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NCOA4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Intracellular Ferrous Iron
-
Objective: To quantify the levels of labile ferrous iron (Fe2+), a key mediator of ferroptosis.
-
Method (using a commercial iron assay kit):
-
Treat cells in a 6-well plate with NCOA4-Degrader-1 and/or a ferroptosis inducer.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and centrifuge to remove debris.
-
Use a commercial colorimetric or fluorometric iron assay kit to measure the concentration of ferrous iron in the cell lysates, following the manufacturer's instructions.[17]
-
Normalize the iron concentration to the total protein concentration of the lysate.
-
Lipid Peroxidation Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[18]
-
Method (using C11-BODIPY 581/591):
-
Seed cells in a 12-well plate or on coverslips.
-
Treat cells as required.
-
In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe will shift its fluorescence emission from red to green upon oxidation.
-
Quantify the green fluorescence intensity as an indicator of lipid peroxidation.
-
Glutathione (GSH) Depletion Assay
-
Objective: To measure the levels of reduced glutathione (GSH), as its depletion is a key event in ferroptosis.[18][19]
-
Method (using a commercial GSH/GSSG assay kit):
-
Treat cells in a 6-well plate.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's protocol.
-
Use a colorimetric or fluorometric assay kit to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
-
Data Presentation
The quantitative data obtained from the described experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of NCOA4-Degrader-1 on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± SD |
| NCOA4-Degrader-1 | 0.1 | Value ± SD |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| Ferroptosis Inducer | X | Value ± SD |
| Ferroptosis Inducer + NCOA4-Degrader-1 | X + 0.1 | Value ± SD |
| X + 1 | Value ± SD | |
| X + 10 | Value ± SD |
Table 2: Quantification of NCOA4 Protein Levels
| Treatment Group | Concentration (µM) | Relative NCOA4 Expression (Normalized to Loading Control) |
| Vehicle Control | - | 1.0 ± SD |
| NCOA4-Degrader-1 | 0.1 | Value ± SD |
| 1 | Value ± SD | |
| 10 | Value ± SD |
Table 3: Measurement of Intracellular Ferrous Iron
| Treatment Group | Concentration (µM) | Ferrous Iron (nmol/mg protein) |
| Vehicle Control | - | Value ± SD |
| NCOA4-Degrader-1 | 1 | Value ± SD |
| Ferroptosis Inducer | X | Value ± SD |
| Ferroptosis Inducer + NCOA4-Degrader-1 | X + 1 | Value ± SD |
Table 4: Assessment of Lipid Peroxidation
| Treatment Group | Concentration (µM) | Mean Green Fluorescence Intensity |
| Vehicle Control | - | Value ± SD |
| NCOA4-Degrader-1 | 1 | Value ± SD |
| Ferroptosis Inducer | X | Value ± SD |
| Ferroptosis Inducer + NCOA4-Degrader-1 | X + 1 | Value ± SD |
Table 5: Glutathione Depletion Analysis
| Treatment Group | Concentration (µM) | GSH/GSSG Ratio |
| Vehicle Control | - | Value ± SD |
| NCOA4-Degrader-1 | 1 | Value ± SD |
| Ferroptosis Inducer | X | Value ± SD |
| Ferroptosis Inducer + NCOA4-Degrader-1 | X + 1 | Value ± SD |
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the role of NCOA4 in ferroptosis using a targeted protein degrader. The detailed protocols and data presentation guidelines will facilitate the systematic evaluation of NCOA4-Degrader-1 as a potential therapeutic agent for diseases associated with ferroptosis. The use of the provided diagrams will aid in understanding the underlying mechanisms and experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
- 5. pure.au.dk [pure.au.dk]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 19. Ferroptosis Research Solutions | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Co-immunoprecipitation Assays for NCOA4 Ternary Complex Formation
Introduction
Nuclear Receptor Coactivator 4 (NCOA4) is a multifaceted protein critical for cellular iron homeostasis. It functions as a selective cargo receptor in a specialized autophagic process termed "ferritinophagy," which involves the degradation of the iron-storage protein, ferritin, to release bioavailable iron.[1][2][3] The formation of a ternary complex is central to this process, where NCOA4 acts as a bridge between ferritin and the autophagosomal machinery.[4][5] Under iron-replete conditions, NCOA4's stability is regulated through interaction with the HERC2 E3 ubiquitin ligase, which targets it for proteasomal degradation.[2][6]
Investigating these dynamic protein-protein interactions is crucial for understanding iron metabolism and its dysregulation in diseases like cancer and neurodegeneration.[2][7] Co-immunoprecipitation (Co-IP) is a powerful technique to identify and validate these interactions. This document provides detailed protocols for single-step and two-step Co-IP assays to study NCOA4 ternary complex formation.
Key NCOA4 Interacting Partners
The function of NCOA4 is dictated by its interaction with several key proteins. These interactions are often dependent on the cellular iron status.
| Interacting Protein | Complex | Function / Context of Interaction |
| Ferritin (FTH1/FTL) | Ferritinophagy Cargo Complex | NCOA4 directly binds the Ferritin heavy chain (FTH1) to target the entire ferritin complex for autophagic degradation.[2][5][8] |
| ATG8 Family Proteins (e.g., GATE-16, GABARAP, LC3) | Ferritinophagy Initiation Complex | NCOA4 contains motifs that interact with ATG8 proteins on the autophagosome membrane, tethering the NCOA4-ferritin complex for engulfment.[4][5][9] |
| HERC2 E3 Ubiquitin Ligase | NCOA4 Degradation Complex | Under high iron conditions, HERC2 binds NCOA4, leading to its ubiquitination and subsequent proteasomal degradation, thus preventing excessive ferritinophagy.[2][6] |
| Androgen Receptor (AR) | Transcriptional Regulation Complex | NCOA4 was initially identified as a coactivator for the androgen receptor, modulating its transcriptional activity.[4][5] |
Signaling and Regulation of NCOA4 Interactions
The choice of NCOA4's binding partners is principally regulated by intracellular iron levels. This dictates whether NCOA4 participates in ferritinophagy or is targeted for degradation.
Caption: Regulation of NCOA4 activity by cellular iron status.
Experimental Protocols
Protocol 1: Standard Co-Immunoprecipitation for NCOA4
This protocol is designed to pull down NCOA4 and its primary binding partners from cell lysates.
A. Materials and Reagents
-
Cell Culture: HEK293T or other suitable cell line expressing proteins of interest.
-
Lysis Buffer: RIPA buffer or a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.[10] The use of denaturing buffers like RIPA is often ideal for hard-to-release nuclear proteins.[10][11]
-
Antibodies: Primary antibody against the "bait" protein (e.g., anti-NCOA4), and a non-specific IgG for negative control.
-
Beads: Protein A/G magnetic beads or sepharose beads.
-
Wash Buffer: IP Lysis Buffer or TBS with 0.2% NP-40.[12]
-
Elution Buffer: 1x Laemmli sample buffer.
B. Procedure
-
Cell Lysis:
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing. For nuclear proteins, brief sonication (2 x 10 seconds) may be required to disrupt the nuclear membrane.[10][13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-Clearing (Optional but Recommended):
-
To 1 mg of protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack. Transfer the supernatant to a fresh tube.[10]
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-NCOA4) to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype-matched IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 40 µL of Protein A/G beads to each sample and rotate for another 1-2 hours at 4°C.[10]
-
-
Washing:
-
Elution:
Caption: Standard Co-immunoprecipitation (Co-IP) workflow.
Protocol 2: Two-Step Sequential Co-IP for Ternary Complex Validation
To confirm that NCOA4, Ferritin, and an ATG8 protein are in the same complex, a two-step (sequential) IP is required.[15][16] This involves a first IP, native elution, and a second IP on the eluate. This protocol assumes the use of tagged proteins (e.g., Flag-NCOA4, HA-Ferritin) for efficient elution.
A. First Immunoprecipitation
-
Follow steps 1-3 of the standard Co-IP protocol using an antibody against the first protein (e.g., anti-Flag for Flag-NCOA4).
-
Washing: Wash the beads extensively (4-5 times) with a gentle wash buffer (e.g., TBS with 0.1% Tween-20) to maintain complex integrity.
-
Native Elution:
-
Instead of boiling in Laemmli buffer, elute the complex by incubating the beads with a competitive peptide (e.g., 100-200 µg/mL 3x-Flag peptide) in 100 µL of wash buffer for 1-2 hours at 4°C on a rotator.[16]
-
Pellet the beads and carefully collect the supernatant (the "first eluate"), which contains the intact protein complex.
-
B. Second Immunoprecipitation
-
Dilution: Dilute the first eluate 5- to 10-fold with fresh IP Lysis Buffer to reduce the concentration of the elution peptide.
-
Immunoprecipitation: Add an antibody against the second protein of the putative complex (e.g., anti-HA for HA-Ferritin) to the diluted eluate.
-
Incubate for 4 hours to overnight at 4°C, then add fresh Protein A/G beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads as in the standard protocol (Step 4). Elute the final complexes by boiling in Laemmli buffer (Step 5).
C. Analysis
-
Run the final eluate on an SDS-PAGE gel.
-
Perform Western Blotting and probe with antibodies against all three potential members of the complex: anti-Flag (NCOA4), anti-HA (Ferritin), and an antibody for the endogenous third partner (e.g., anti-GABARAP). A positive result, where all three proteins are detected in the final eluate, provides strong evidence for a ternary complex.[16]
Caption: Workflow for a two-step sequential Co-IP experiment.
Data Presentation: Expected Results
A successful two-step Co-IP experiment will yield specific results upon Western Blot analysis.
| Sample Analyzed | Probed with anti-Tag1 (NCOA4) | Probed with anti-Tag2 (Ferritin) | Probed with anti-Protein 3 (ATG8) | Interpretation |
| Input Lysate | Band Present | Band Present | Band Present | All proteins are expressed. |
| 1st IP (anti-Tag1) | Strong Band | Band Present | Band Present | NCOA4 interacts with Ferritin and ATG8. |
| 2nd IP (anti-Tag2) | Band Present | Strong Band | Band Present | Confirms ternary complex. |
| IgG Control | No Band | No Band | No Band | No non-specific binding. |
References
- 1. researchgate.net [researchgate.net]
- 2. NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCOA4 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. pnas.org [pnas.org]
- 7. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics identifies NCOA4 as the cargo receptor mediating ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NCOA4 initiates ferritinophagy by binding GATE16 using two highly avid short linear interaction motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 12. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation [bio-protocol.org]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Erythropoiesis using PROTAC NCOA4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoiesis, the process of red blood cell production, is critically dependent on a tightly regulated supply of iron for heme synthesis and subsequent hemoglobinization of erythroblasts. Nuclear Receptor Coactivator 4 (NCOA4) plays a pivotal role in this process by acting as a selective cargo receptor for ferritinophagy, the autophagic degradation of the iron-storage protein ferritin.[1][2] This process releases stored iron, making it available for essential cellular processes, including heme synthesis. Dysregulation of NCOA4 function can lead to impaired erythropoiesis and anemia.[3][4]
PROTAC NCOA4 degrader-1 (also known as V3) is a potent and specific heterobifunctional molecule that induces the degradation of NCOA4 through the ubiquitin-proteasome system.[5][6] By degrading NCOA4, this compound effectively blocks ferritinophagy, leading to the accumulation of ferritin and a reduction in the intracellular labile iron pool. This makes this compound a valuable tool for investigating the role of NCOA4-mediated iron metabolism in both normal and pathological erythropoiesis.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on erythroid differentiation and function. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation formats.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera that consists of a ligand that binds to NCOA4, a linker, and a ligand that recruits an E3 ubiquitin ligase (most commonly the von Hippel-Lindau E3 ligase, VHL).[1][5] The simultaneous binding of the degrader to both NCOA4 and the E3 ligase brings them into close proximity, facilitating the ubiquitination of NCOA4. Poly-ubiquitinated NCOA4 is then recognized and degraded by the proteasome, leading to a rapid and sustained reduction in NCOA4 protein levels.[5]
Figure 1: Mechanism of this compound action.
Signaling Pathways Affected by NCOA4 Degradation in Erythropoiesis
Degradation of NCOA4 disrupts the process of ferritinophagy. This leads to an accumulation of ferritin and a decrease in the bioavailable intracellular iron pool. The reduced iron availability directly impacts heme synthesis, a critical step in hemoglobin production. Consequently, erythroid precursor cells may exhibit impaired differentiation and maturation.
Figure 2: NCOA4's role in the erythropoiesis signaling pathway.
Experimental Protocols
Cell Culture and Differentiation
1. In Vitro Erythroid Differentiation from CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes a two-phase culture system for the differentiation of human CD34+ HSPCs into mature erythroid cells.
-
Materials:
-
Human CD34+ HSPCs (e.g., from cord blood, bone marrow, or mobilized peripheral blood)
-
StemSpan™ SFEM II medium
-
StemSpan™ Erythroid Expansion Supplement (containing SCF, IL-3, and EPO)
-
Erythropoietin (EPO), recombinant human
-
Human AB Serum
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
-
Protocol:
-
Phase 1: Expansion (Day 0-7):
-
Thaw cryopreserved CD34+ cells according to the manufacturer's instructions.
-
Culture cells at a density of 1 x 10^4 cells/mL in StemSpan™ SFEM II medium supplemented with StemSpan™ Erythroid Expansion Supplement.[7]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Phase 2: Differentiation and Treatment (Day 7-21):
-
On day 7, harvest the expanded cells and resuspend them at 1 x 10^5 cells/mL in fresh StemSpan™ SFEM II medium supplemented with EPO (3 U/mL) and 10% human AB serum.
-
Aliquot the cell suspension into a multi-well plate.
-
Add this compound to the desired final concentrations (e.g., 10, 30, 100, 300 nM). Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Continue incubation for up to 14 days, performing partial media changes every 3-4 days with fresh medium containing the degrader or vehicle.
-
Harvest cells at different time points (e.g., day 10, 14, 18, 21) for analysis.
-
-
2. K562 Cell Culture and Differentiation
K562 is a human erythroleukemia cell line that can be induced to differentiate along the erythroid lineage.
-
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hemin (B1673052) (inducer of erythroid differentiation)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
-
Protocol:
-
Maintain K562 cells in complete RPMI-1640 medium.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Pre-treat cells with this compound (e.g., 10, 30, 100, 300 nM) or vehicle for 24 hours.
-
Induce differentiation by adding hemin to a final concentration of 30 µM.
-
Continue to culture for 48-72 hours.
-
Harvest cells for analysis.
-
Key Experiments and Expected Quantitative Data
1. Western Blot Analysis of NCOA4 and Ferritin Levels
-
Objective: To confirm the degradation of NCOA4 and assess the downstream effect on ferritin levels.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against NCOA4, Ferritin Heavy Chain (FTH1), Ferritin Light Chain (FTL), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
-
Data Presentation:
| Treatment | NCOA4 Protein Level (relative to control) | FTH1 Protein Level (fold change vs. control) | FTL Protein Level (fold change vs. control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| PROTAC (10 nM) | ~0.5 - 0.7 | ~1.2 - 1.5 | ~1.1 - 1.4 |
| PROTAC (30 nM) | ~0.2 - 0.4 | ~1.5 - 2.0 | ~1.3 - 1.8 |
| PROTAC (100 nM) | < 0.1 | ~2.0 - 3.0 | ~1.8 - 2.5 |
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To analyze the mRNA expression of NCOA4, ferritin subunits, and key erythroid genes.
-
Protocol:
-
Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for the target genes (NCOA4, FTH1, FTL, ALAS2, HBG1/2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
-
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| NCOA4 | GCTTGCTATTGGTGGAGTTCTCC[8] | GCCATACCTCACGGCTTCTAAG[8] |
| FTH1 | GCTGCCATCAACCGCCAGAT | CCAAACCCACTCATGCCACC |
| FTL | CAGCCTGGTCAAGAGGAAGGTG | TGGAGAAAGCCATCATGGTCTG |
| ALAS2 | TGGCAAGAGGAAGGAGACAA | GGGCAATAGCAGCATAAAGCAC |
| HBG1/2 | CAACTTCATCCACGTTCACC | GAGCTTATTGATCCCCCAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Data Presentation:
| Treatment | NCOA4 mRNA (fold change) | FTH1 mRNA (fold change) | FTL mRNA (fold change) | ALAS2 mRNA (fold change) | HBG1/2 mRNA (fold change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| PROTAC (100 nM) | ~1.0 | ~1.0 | ~1.0 | ~0.6 - 0.8 | ~0.5 - 0.7 |
3. Flow Cytometry for Erythroid Differentiation Markers
-
Objective: To quantify the progression of erythroid differentiation by analyzing the expression of cell surface markers CD71 (transferrin receptor) and CD235a (Glycophorin A).
-
Protocol:
-
Harvest 1 x 10^6 cells per sample.
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer.
-
Add fluorescently conjugated antibodies against CD71 and CD235a.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer for analysis on a flow cytometer.
-
Gate on viable, single cells and analyze the percentages of different populations (e.g., CD71+/CD235a-, CD71+/CD235a+, CD71-/CD235a+).
-
-
Data Presentation:
| Treatment | % Proerythroblasts (CD71+/CD235a-) | % Early Erythroblasts (CD71+/CD235a+) | % Late Erythroblasts (CD71-/CD235a+) |
| Vehicle Control | ~15-25 | ~60-70 | ~10-20 |
| PROTAC (100 nM) | ~25-40 | ~40-55 | ~5-15 |
4. Benzidine (B372746) Staining for Hemoglobin Detection
-
Objective: To qualitatively and quantitatively assess hemoglobin production in differentiating erythroid cells.
-
Protocol:
-
Prepare a staining solution of 0.2% benzidine in 0.5 M acetic acid.
-
Just before use, add hydrogen peroxide to the benzidine solution to a final concentration of 0.012%.[9]
-
Mix an equal volume of cell suspension with the staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
Count the number of blue (hemoglobin-positive) cells out of at least 200 total cells using a hemocytometer.
-
-
Data Presentation:
| Treatment | % Benzidine-Positive Cells |
| Vehicle Control | ~70-85 |
| PROTAC (100 nM) | ~30-50 |
Experimental Workflow
Figure 3: Overview of the experimental workflow.
Conclusion
This compound is a powerful chemical tool for elucidating the role of NCOA4-mediated ferritinophagy in erythropoiesis. By following the detailed protocols and utilizing the expected quantitative data as a guide, researchers can effectively investigate the impact of NCOA4 degradation on erythroid differentiation, iron metabolism, and hemoglobin synthesis. These studies will contribute to a deeper understanding of the molecular mechanisms governing red blood cell production and may identify novel therapeutic targets for hematological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzidine-peroxidase staining for blood (Thomsen lab) - XenWiki [wiki.xenbase.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. NCOA4 maintains murine erythropoiesis via cell autonomous and non-autonomous mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. origene.com [origene.com]
- 9. veritastk.co.jp [veritastk.co.jp]
Application of PROTAC NCOA4 Degrader-1 in Acute Liver Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute liver injury (ALI) is a critical condition characterized by rapid and extensive death of hepatocytes, often leading to liver failure. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death, as a key mechanism in the pathogenesis of ALI. Nuclear receptor coactivator 4 (NCOA4) plays a pivotal role in ferroptosis by mediating ferritinophagy, the autophagic degradation of the iron-storage protein ferritin. This process releases labile iron, which in excess, can catalyze the formation of reactive oxygen species (ROS) and lipid peroxidation, culminating in cell death.
PROTAC NCOA4 degrader-1 is a novel therapeutic agent designed to specifically target and degrade NCOA4. It is a proteolysis-targeting chimera (PROTAC) that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of NCOA4. By depleting cellular NCOA4, this degrader effectively inhibits ferritinophagy, reduces intracellular free iron levels, and suppresses ferroptosis.[1][2][3][4] This application note provides a comprehensive overview of the use of this compound as a potent inhibitor of ferroptosis and a promising therapeutic candidate for ALI.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the target protein, NCOA4, while the other end recruits a VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to NCOA4, marking it for degradation by the proteasome. The degradation of NCOA4 disrupts the process of ferritinophagy, leading to the accumulation of ferritin and a reduction in the labile iron pool. This, in turn, mitigates iron-dependent lipid peroxidation and inhibits ferroptosis, ultimately protecting hepatocytes from injury.[3][5][6]
In Vitro and In Vivo Efficacy
Studies have demonstrated the potent and specific activity of this compound in both cellular and animal models of acute liver injury.
In Vitro Data Summary
In murine liver cell line (AML12) and human cervical cancer cell line (HeLa), this compound has been shown to effectively induce the degradation of NCOA4, leading to a cascade of protective effects against ferroptosis.
| Parameter | Cell Line | Treatment | Observation | Reference |
| NCOA4 Degradation | HeLa | This compound (3-24 h) | Dose-dependent degradation of NCOA4 with a DC50 of 3 nM. | [3] |
| Ferritin Levels | AML12 | This compound (0.04-1 µM, 24 h) | Upregulation of ferritin heavy chain (FTH1) and light chain (FTL) protein levels. | [3] |
| Intracellular Iron | AML12 | This compound (200 nM, 36 h) | Reduction in intracellular free Fe2+ levels. | [3] |
| Lipid Peroxidation | AML12 | This compound (200 nM, 36 h) | Decrease in lipid hydroperoxide levels. | [3] |
| Cell Viability | AML12 | This compound (200 nM, 48 h) | Inhibition of ferroptosis and restoration of cell viability. | [3] |
| Oxidative Stress Markers | AML12 | This compound (0.2-1 µM, 36 h) | Reduction in CCl4-induced Fe2+ elevation, ROS production, and MDA content. | [3] |
| Gene Expression | AML12 | This compound (0.2-1 µM, 36 h) | Reduction in CCl4-induced PTGS2 mRNA expression. | [3] |
In Vivo Data Summary
In a carbon tetrachloride (CCl4)-induced acute liver injury model in C57BL/6 mice, intraperitoneal administration of this compound demonstrated significant hepatoprotective effects.
| Parameter | Model | Treatment | Observation | Reference |
| NCOA4 Degradation | CCl4-induced ALI mice | 10-30 mg/kg, i.p., 3 h before CCl4 | Degradation of NCOA4 in mouse liver tissue. | [3] |
| Ferritin Levels | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Upregulation of FTH1/FTL levels in the liver. | [3] |
| Hepatic Iron | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Reduction in hepatic iron deposition. | [3] |
| Oxidative Stress | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Decreased hepatic malondialdehyde (MDA) content and PTGS2 mRNA expression. | [3] |
| Liver Function | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Reduced serum ALT and AST levels. | [3] |
| Apoptosis | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Decreased number of TUNEL-positive cells in the liver. | [3] |
| Inflammation | CCl4-induced ALI mice | 10-30 mg/kg, i.p. | Downregulation of inflammatory factors IL-1β, IL-6, and TNF-α in serum and liver tissue. | [3] |
Signaling Pathway
The degradation of NCOA4 by this compound interrupts the NCOA4-mediated ferritinophagy pathway, which is a critical step in the execution of ferroptosis in hepatocytes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in acute liver injury models.
In Vivo CCl4-Induced Acute Liver Injury Model
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard conditions (12 h light/dark cycle, 22-24°C, ad libitum access to food and water).
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, CCl4 model, CCl4 + this compound low dose, CCl4 + this compound high dose).
2. Dosing and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., DMSO and corn oil). Administer via intraperitoneal (i.p.) injection at desired doses (e.g., 10 and 30 mg/kg) 3 hours prior to CCl4 administration.
-
CCl4: Prepare a 1% (v/v) solution of CCl4 in olive oil. Administer a single i.p. injection at a dose of 10 ml/kg.
3. Sample Collection:
-
At a predetermined time point (e.g., 24 hours) after CCl4 injection, anesthetize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver, weigh it, and divide it for various analyses (histology, western blotting, PCR, etc.).
Biochemical Analysis
1. Serum ALT and AST Levels:
-
Collect blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Measure ALT and AST activities using commercially available assay kits according to the manufacturer's instructions.
Histological Analysis
1. H&E Staining:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the extent of liver necrosis, inflammation, and steatosis under a light microscope.
2. TUNEL Assay:
-
Use a commercial in situ apoptosis detection kit on paraffin-embedded liver sections.
-
Follow the manufacturer's protocol for deparaffinization, rehydration, permeabilization, and labeling with TdT and a fluorescently labeled dUTP.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Molecular and Cellular Assays
1. Western Blotting:
-
Homogenize liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against NCOA4, FTH1, FTL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system and quantify band intensities using image analysis software.
2. Measurement of MDA and ROS:
-
MDA Assay: Homogenize liver tissue and measure the malondialdehyde (MDA) levels, a marker of lipid peroxidation, using a commercial colorimetric assay kit based on the reaction with thiobarbituric acid (TBA).
-
ROS Assay: Prepare liver homogenates or single-cell suspensions from liver tissue. Measure reactive oxygen species (ROS) levels using a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
3. ELISA for Inflammatory Cytokines:
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in serum and liver homogenates using specific ELISA kits according to the manufacturers' instructions.
Conclusion
This compound represents a novel and targeted therapeutic strategy for acute liver injury. By specifically degrading NCOA4 and inhibiting ferritinophagy-mediated ferroptosis, it effectively mitigates oxidative stress, inflammation, and cell death in hepatocytes. The detailed protocols and data presented in this application note provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of NCOA4 degradation in ALI and other ferroptosis-related diseases.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for NCOA4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement of small molecules within a cellular environment.[1] This technique relies on the principle that the binding of a ligand to its target protein confers thermal stability.[1] Consequently, the ligand-bound protein is more resistant to heat-induced denaturation and aggregation. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, one can determine if a compound is interacting with its intended target.[2]
Nuclear Receptor Coactivator 4 (NCOA4) is a key cargo receptor in the selective autophagy of ferritin, a process known as ferritinophagy.[3][4] This pathway is crucial for maintaining intracellular iron homeostasis. Dysregulation of NCOA4-mediated ferritinophagy has been implicated in various diseases, making NCOA4 an attractive therapeutic target. These application notes provide detailed protocols for utilizing CETSA to validate and quantify the engagement of potential modulators with NCOA4 in a cellular context.
NCOA4-Mediated Ferritinophagy Signaling Pathway
NCOA4 facilitates the delivery of ferritin to autophagosomes for lysosomal degradation, thereby releasing iron into the cytoplasm.[5][6] This process is tightly regulated by intracellular iron levels. Under iron-replete conditions, NCOA4 is targeted for proteasomal degradation. Conversely, under iron-depleted conditions, NCOA4 is stabilized and initiates ferritinophagy.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps: cell treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and quantification of the soluble target protein.[2]
Experimental Protocols
Two primary CETSA formats are described below: the melt curve (or thermal profile) and the isothermal dose-response fingerprint (ITDRF).
Part 1: NCOA4 CETSA Melt Curve Protocol
This protocol is designed to determine the aggregation temperature (Tagg) of NCOA4 and the thermal shift (ΔTagg) induced by a test compound.
1. Cell Culture and Compound Treatment:
-
Cell Line: Use a human cell line endogenously expressing NCOA4, such as HEK293T or HeLa cells.
-
Culture Conditions: Grow cells to 80-90% confluency.
-
Compound Incubation: Treat cells with a saturating concentration of the test compound (e.g., 10 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control at room temperature.
-
Cool the samples to 4°C for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification (Western Blotting):
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the total protein loaded for each sample.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for NCOA4 and a loading control (e.g., GAPDH).
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.
-
Quantify the band intensities using densitometry software.
5. Data Analysis:
-
Normalize the NCOA4 band intensity to the loading control for each temperature.
-
Plot the normalized intensity against temperature to generate melt curves for both vehicle- and compound-treated samples.
-
Determine the Tagg (the temperature at which 50% of the protein is denatured) for each curve.
-
The difference in Tagg between the compound-treated and vehicle-treated samples is the thermal shift (ΔTagg).
Part 2: NCOA4 Isothermal Dose-Response Fingerprint (ITDRF-CETSA) Protocol
This protocol determines the potency (EC50) of a compound in stabilizing NCOA4 at a single, fixed temperature.
1. Determine the Optimal Temperature:
-
From the melt curve analysis in Part 1, select a temperature that results in approximately 50-75% NCOA4 aggregation in the vehicle-treated group.
2. Cell Culture and Compound Treatment:
-
Culture and harvest cells as described in Part 1.
-
Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
3. Heat Challenge, Lysis, and Quantification:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Follow the lysis, fractionation, and protein quantification steps as described in Part 1.
4. Data Analysis:
-
Quantify the NCOA4 band intensities for each compound concentration.
-
Normalize the data, setting the signal from the non-heated vehicle control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.
-
Plot the percent stabilization against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
Data Presentation
Quantitative data from CETSA experiments should be summarized in clear and structured tables to facilitate comparison. The following tables provide a template with representative data for a hypothetical NCOA4 inhibitor, "Compound-X".
Table 1: NCOA4 Melt Curve Data and Thermal Shift (ΔTagg)
| Treatment | Tagg (°C) | Standard Deviation (±) | ΔTagg (°C) |
| Vehicle (DMSO) | 48.2 | 0.4 | - |
| Compound-X (10 µM) | 52.5 | 0.6 | +4.3 |
Table 2: NCOA4 Isothermal Dose-Response Data for Compound-X
| Compound-X Conc. (µM) | % NCOA4 Remaining Soluble (at 50°C) | Standard Deviation (±) |
| 0 (Vehicle) | 35.2 | 3.1 |
| 0.01 | 38.5 | 2.8 |
| 0.1 | 55.1 | 4.2 |
| 1 | 78.9 | 5.5 |
| 10 | 92.3 | 3.9 |
| 100 | 95.1 | 2.5 |
| EC50 (µM) | 0.25 |
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for the validation of NCOA4 target engagement in a physiologically relevant setting. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design, execute, and interpret CETSA experiments for NCOA4. Successful application of CETSA can provide critical evidence of on-target activity, thereby accelerating the development of novel therapeutics targeting NCOA4-mediated ferritinophagy.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CETSA [cetsa.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
Troubleshooting & Optimization
Optimizing PROTAC NCOA4 degrader-1 concentration and incubation time
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PROTAC NCOA4 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the Nuclear Receptor Coactivator 4 (NCOA4) protein. It accomplishes this by hijacking the cell's natural ubiquitin-proteasome system. The degrader simultaneously binds to NCOA4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of NCOA4, marking it for degradation by the proteasome. As NCOA4 is a key receptor in ferritinophagy, its degradation leads to a decrease in the breakdown of ferritin, resulting in reduced intracellular labile iron levels.[1][2][3][4]
Q2: What are the expected downstream effects of NCOA4 degradation?
The primary downstream effect of NCOA4 degradation is the inhibition of ferritinophagy, the process of autophagic degradation of ferritin.[5][6][7][8] This leads to:
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An increase in the protein levels of ferritin heavy chain (FTH1) and light chain (FTL).[1]
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A reduction in the intracellular labile iron pool (Fe2+).[1][2][3][4]
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Inhibition of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3][4]
Q3: What is a recommended starting concentration and incubation time for in vitro experiments?
For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, a starting concentration range of 1 nM to 10 µM is appropriate. Significant degradation of NCOA4 can be observed with concentrations as low as 3 nM in HeLa cells.[1] For time-course experiments, incubation times between 3 and 24 hours are recommended to capture the dynamics of NCOA4 degradation.[1]
Troubleshooting Guide
Issue 1: No or minimal NCOA4 degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM). Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation window. |
| Low Expression of Required E3 Ligase | This compound is a VHL-based PROTAC.[1] Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line. |
| High Cellular Iron Levels | High intracellular iron can lead to the degradation of NCOA4 through the E3 ubiquitin ligase HERC2, potentially masking the effect of the PROTAC.[5] Culture cells in standard media without iron supplementation or consider using an iron chelator like deferoxamine (B1203445) (DFO) as a control to stabilize NCOA4 levels.[9][10] |
| Compound Instability | Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment. |
| Poor Cell Permeability | Although less common for optimized PROTACs, poor cell permeability can be a factor. If other troubleshooting steps fail, consider assays to evaluate cell permeability. |
Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At excessively high concentrations, the PROTAC can form binary complexes with either NCOA4 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. |
| Mitigation | Perform a wide dose-response experiment to identify the bell-shaped curve characteristic of the hook effect. The optimal concentration for maximal degradation will be at the peak of this curve, before degradation levels begin to decrease. |
Issue 3: Unexpected cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The PROTAC may be degrading other essential proteins. Perform a proteomics analysis to identify off-target degradation. |
| On-Target Toxicity | The cell line may be highly sensitive to the depletion of the labile iron pool. Measure cell viability at earlier time points and correlate it with NCOA4 degradation. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Degradation of NCOA4
| Cell Line | DC50 | Incubation Time | Notes |
| HeLa | 3 nM | 3-24 hours | Induces NCOA4 degradation via the ubiquitin-proteasome system.[1] |
| AML12 (murine hepatocytes) | 202 nM | 24 hours | Does not affect NCOA4 mRNA levels.[1] |
Table 2: Downstream Effects in AML12 Cells
| Concentration | Incubation Time | Effect |
| 0.04-10 µM | 24 hours | Upregulates FTH1 and FTL protein levels.[1] |
| 200 nM | 36 hours | Reduces intracellular free Fe2+ and lipid hydroperoxide levels.[1] |
| 200 nM | 48 hours | Inhibits ferroptosis and restores cell viability.[1] |
| 0.2-1 µM | 36 hours | Reduces CCl4-induced Fe2+ elevation, ROS production, and MDA content.[1] |
Experimental Protocols
Protocol 1: Western Blot for NCOA4 Degradation
This protocol outlines the steps to determine the DC50 and Dmax of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NCOA4, anti-FTH1, anti-FTL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. A common concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours for a dose-response curve or various time points for a time-course study).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize NCOA4, FTH1, and FTL bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the log of the PROTAC concentration to determine DC50 and Dmax.
-
Visualizations
Caption: PROTAC-mediated degradation of NCOA4 and its impact on ferritinophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NCOA4 initiates ferritinophagy by binding GATE16 using two highly avid short linear interaction motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Addressing the "hook effect" in PROTAC NCOA4 degrader-1 experiments.
Welcome to the technical support center for PROTAC NCOA4 Degrader-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address common challenges during their experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: My NCOA4 protein levels are not decreasing, or are decreasing less, at high concentrations of NCOA4 Degrader-1. What is happening?
This phenomenon is likely the "hook effect," a common characteristic of PROTACs. At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex between the NCOA4 protein and the E3 ligase, leading to NCOA4 ubiquitination and degradation. However, at excessively high concentrations, the PROTAC can independently bind to either the NCOA4 protein or the E3 ligase, forming non-productive binary complexes. These binary complexes sequester the components needed for the productive ternary complex, thus reducing the efficiency of degradation and causing a "hook" or bell-shaped curve in the dose-response relationship.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the PROTAC hook effect.
Q2: How do I design an experiment to properly characterize the dose-response and potential hook effect for NCOA4 Degrader-1?
To accurately determine the degradation profile, including the maximal degradation (Dmax) and the concentration at which 50% of Dmax is achieved (DC50), you must perform a wide-range dose-response experiment. A narrow concentration range may miss the hook effect entirely.
Experimental Protocol: Dose-Response Analysis via Western Blot
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Cell Seeding: Seed cells (e.g., HeLa or MCF7) at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10-point dilution series of NCOA4 Degrader-1. To capture a potential hook effect, the range should be broad, for example, from 20 µM down to 1 nM. A 3-fold dilution series is recommended. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of NCOA4 Degrader-1 or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for NCOA4 degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NCOA4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the NCOA4 band intensity to the loading control for each sample. Plot the normalized NCOA4 levels against the logarithm of the degrader concentration to visualize the dose-response curve.
Hypothetical Data Presentation:
| NCOA4 Degrader-1 Conc. | Normalized NCOA4 Level (%) (vs. Vehicle) |
| Vehicle (0 nM) | 100% |
| 1 nM | 85% |
| 3 nM | 60% |
| 10 nM | 30% |
| 30 nM | 10% (Dmax) |
| 100 nM | 15% |
| 300 nM | 35% |
| 1 µM | 65% |
| 3 µM | 80% |
| 10 µM | 95% |
This table illustrates a classic hook effect, where maximal degradation occurs at 30 nM, and higher concentrations lead to a recovery of NCOA4 protein levels.
Q3: What is the underlying mechanism of the hook effect and how can I visualize it?
The hook effect arises from the equilibrium dynamics of PROTAC-mediated complex formation. The goal is to maximize the formation of the [NCOA4-PROTAC-E3 Ligase] ternary complex. At high PROTAC concentrations, the equilibrium shifts towards the formation of two separate, non-productive binary complexes: [NCOA4-PROTAC] and [PROTAC-E3 Ligase].
Signaling Pathway Diagram:
Caption: PROTAC mechanism at optimal vs. high concentrations.
Q4: Besides Western Blot, what other assays can confirm that the hook effect is due to impaired ternary complex formation?
Cell-based ternary complex formation assays can directly measure the interaction between NCOA4 and the E3 ligase in the presence of the degrader. Techniques like NanoBRET/FRET are ideal for this. A bell-shaped curve in the ternary complex signal that mirrors the degradation curve would confirm the hook effect mechanism.
Experimental Protocol: NanoBRET Ternary Complex Assay
-
Construct Preparation: Create two fusion constructs: NCOA4 fused to a NanoLuc luciferase (NLuc-NCOA4) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag (HaloTag-E3).
-
Transfection: Co-transfect cells with both plasmids.
-
HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-E3 fusion protein.
-
Assay Plate Preparation: After labeling, wash and resuspend the cells. Add the NanoLuc substrate (furimazine) to the cell suspension. Aliquot the cells into a multi-well assay plate (e.g., a white 384-well plate).
-
Compound Addition: Add NCOA4 Degrader-1 across a wide concentration range to the appropriate wells. Include a vehicle control.
-
Signal Measurement: Measure the luminescence at two wavelengths: one for the donor (NLuc, ~460 nm) and one for the acceptor (HaloTag ligand, >610 nm).
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity between NLuc-NCOA4 and HaloTag-E3, signifying ternary complex formation. Plot the NanoBRET ratio against the degrader concentration. A hook effect would be evident if the ratio increases and then decreases at higher concentrations.
Hypothetical Data Presentation:
| NCOA4 Degrader-1 Conc. | Corrected NanoBRET Ratio (mBRET) |
| Vehicle (0 nM) | 50 |
| 1 nM | 100 |
| 3 nM | 250 |
| 10 nM | 600 |
| 30 nM | 950 (Max Signal) |
| 100 nM | 800 |
| 300 nM | 450 |
| 1 µM | 200 |
| 3 µM | 100 |
| 10 µM | 60 |
This data shows that the formation of the ternary complex is most efficient at 30 nM and is inhibited at higher concentrations, correlating with the degradation data.
How to assess the cell permeability of PROTAC NCOA4 degrader-1
Welcome to the technical support center for PROTAC NCOA4 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cell permeability of this novel VHL-based PROTAC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent degradation of NCOA4 in biochemical assays, but weak activity in cell-based assays. Could this be a cell permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, including NCOA4 degrader-1, are large molecules that often fall "beyond the Rule of Five," making it challenging for them to passively diffuse across the cell membrane and reach their intracellular target, NCOA4, and the recruited VHL E3 ligase.[1] Even with high binding affinity, insufficient intracellular concentration will lead to suboptimal target degradation.[1]
Q2: What are the primary methods to assess the cell permeability of this compound?
A: Two widely accepted in vitro assays are recommended for evaluating the cell permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[2][3][4] It is a cost-effective method for initial screening.[2][4]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][4] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[2][4][5]
Q3: Are there any specific cellular uptake mechanisms I should be aware of for VHL-based PROTACs like NCOA4 degrader-1?
A: Recent studies suggest that the cellular uptake of some VHL-based PROTACs may not be solely dependent on passive diffusion. Evidence points to the involvement of Solute Carrier (SLC) transporters in the uptake of these molecules into hepatocytes. This is an important consideration when interpreting permeability data and troubleshooting poor cellular activity.
Q4: How can I improve the cell permeability of my this compound?
A: Improving the cell permeability of a PROTAC often involves chemical modifications. Consider the following strategies:
-
Linker Optimization: The linker connecting the NCOA4 ligand and the VHL ligand plays a crucial role. Replacing flexible PEG linkers with more rigid alkyl or cyclic linkers can sometimes improve permeability.[5]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that masks polar groups, thereby enhancing membrane permeability.
-
Prodrug Strategies: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low apparent permeability (Papp) in PAMPA | High polar surface area (PSA) and molecular weight of the PROTAC hindering passive diffusion. | - Redesign the linker to be more hydrophobic or rigid. - Explore the possibility of creating intramolecular hydrogen bonds to shield polar groups. |
| High efflux ratio in Caco-2 assay | The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells. | - Co-incubate with known efflux pump inhibitors (e.g., verapamil) to confirm transporter involvement. - Modify the PROTAC structure to reduce its affinity for efflux transporters. |
| Low recovery in Caco-2 assay | Poor solubility of the PROTAC in the assay buffer or high non-specific binding to the assay plates.[5] | - Include a low concentration of bovine serum albumin (BSA) in the assay buffer to improve solubility and reduce non-specific binding. - Ensure complete dissolution of the PROTAC in the dosing solution. |
| Good PAMPA permeability but poor cellular degradation | - The PROTAC is rapidly removed by cellular efflux pumps. - The PROTAC has low solubility in the cell culture medium. - Involvement of active uptake transporters that are not present in the PAMPA model. | - Perform a Caco-2 assay to assess efflux. - Check the stability and solubility of your PROTAC in the cell culture medium over the time course of your experiment. - Investigate the potential role of SLC transporters in uptake. |
Data Presentation
Table 1: Illustrative Permeability Data for this compound
| Assay | Parameter | Value (Illustrative) | Interpretation |
| PAMPA | Papp (A→B) (10⁻⁶ cm/s) | 0.5 | Low Passive Permeability |
| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | 0.3 | Low Apparent Permeability |
| Caco-2 | Papp (B→A) (10⁻⁶ cm/s) | 1.2 | Moderate Efflux |
| Caco-2 | Efflux Ratio (Papp B→A / Papp A→B) | 4.0 | Potential Substrate for Efflux Pumps |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual experimental values for this compound.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[2][4] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve this compound and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 180 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Acceptor] / [Equilibrium]))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Area of the filter
-
Time = Incubation time
-
[Acceptor] = Concentration in the acceptor well
-
[Equilibrium] = Equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.[2][4] It can distinguish between transport from the apical (A) to the basolateral (B) side and from the basolateral to the apical side, allowing for the determination of an efflux ratio.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
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Prepare Transport Buffer: Use a buffered salt solution (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
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Prepare Dosing Solutions: Dissolve this compound and control compounds in the transport buffer to the final desired concentration (e.g., 10 µM).
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Apical-to-Basolateral (A→B) Transport:
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Add the dosing solution to the apical side (donor compartment).
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Add fresh transport buffer to the basolateral side (receiver compartment).
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Basolateral-to-Apical (B→A) Transport:
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Add the dosing solution to the basolateral side (donor compartment).
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Add fresh transport buffer to the apical side (receiver compartment).
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Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
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Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
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Calculate Papp and Efflux Ratio:
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Calculate the Papp value for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
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dQ/dt = Rate of permeation
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A = Area of the cell monolayer
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C0 = Initial concentration in the donor compartment
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Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
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Visualizations
Caption: Workflow for assessing PROTAC permeability using PAMPA and Caco-2 assays.
Caption: Mechanism of action for this compound leading to ferritinophagy inhibition.
Caption: A logical workflow for troubleshooting poor cell permeability of this compound.
References
Identifying and minimizing off-target effects of NCOA4 PROTACs.
Welcome to the technical support center for NCOA4 (Nuclear receptor coactivator 4) PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NCOA4 and what is its primary function?
A1: NCOA4, also known as Androgen Receptor Activator (ARA70), is a selective cargo receptor protein.[1][2] Its primary role is in a process called ferritinophagy, the autophagic degradation of ferritin, which is the main intracellular iron storage protein complex.[2][3][4] By mediating ferritin's delivery to the lysosome for degradation, NCOA4 plays a crucial part in maintaining intracellular iron homeostasis, releasing iron stores when cellular levels are low.[2][3][4] This function is vital for iron-dependent processes like erythropoiesis (red blood cell production).[3][4]
Q2: What is a PROTAC and what is its general mechanism of action?
A2: A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional small molecule designed to eliminate specific unwanted proteins from cells.[5][6][7] It consists of three components: a ligand that binds to the target protein (the Protein of Interest or POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex.[8][9] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the cell's proteasome.[7][8][9] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[5][6]
Q3: What are the potential off-target effects of NCOA4 PROTACs?
A3: Off-target effects of PROTACs, including those targeting NCOA4, can be categorized as follows:
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Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than NCOA4. This can occur if the NCOA4-binding ligand has an affinity for other proteins, or if the E3 ligase-recruiting moiety leads to non-selective degradation of nearby proteins.[10] For instance, pomalidomide-based PROTACs have been known to sometimes degrade zinc-finger proteins.[10][11]
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Degradation-independent off-targets: The PROTAC molecule itself, or its individual components (the NCOA4 binder or the E3 ligase binder), may have pharmacological activity independent of protein degradation.[12]
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Downstream signaling pathway perturbations: The intended degradation of NCOA4 can have downstream effects on interconnected pathways, such as iron metabolism and ferroptosis.[10][13] Similarly, the unintended degradation of an off-target protein can activate or inhibit other signaling pathways.[10]
Q4: What is the recommended experimental approach to identify the off-target effects of an NCOA4 PROTAC?
A4: A comprehensive, multi-step approach is recommended to robustly identify off-target effects.[10] The cornerstone of this strategy is unbiased global proteomics to compare protein levels in cells treated with the PROTAC versus a vehicle control.[10][14][15] This initial screen should be followed by orthogonal validation methods.[10]
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Global Proteomics (Mass Spectrometry): This technique provides an unbiased, global view of protein abundance changes, allowing for the identification of all proteins that are significantly downregulated upon PROTAC treatment.[10][15]
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Western Blotting: This method is used to validate the degradation of potential off-targets identified in the proteomics screen.[10]
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Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct physical binding between the PROTAC and a potential off-target protein within the cell.[10]
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Transcriptomics (RNA-sequencing): This can help distinguish between protein level changes caused by degradation versus those caused by transcriptional regulation.[10]
Q5: How can I minimize off-target effects during my experiments?
A5: Minimizing off-target effects is critical for accurate data interpretation and the development of selective degraders. Key strategies include:
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Optimize PROTAC Concentration: Use the lowest effective concentration of the PROTAC that achieves robust on-target (NCOA4) degradation.[12] It is essential to perform a full dose-response curve to identify this optimal concentration and avoid the "hook effect".[12]
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Rational PROTAC Design: Modify the PROTAC's chemical structure, including the target-binding ligand, the linker, and the E3 ligase ligand, to improve selectivity.[11][15] For example, modifying the exit vector on the E3 ligase ligand can reduce off-target degradation.[11]
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Use Proper Controls: Always include a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase) to differentiate between degradation-dependent and degradation-independent effects.[10]
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Perform Washout Experiments: To confirm that an observed cellular phenotype is a direct result of NCOA4 degradation, remove the PROTAC from the culture medium and monitor the recovery of NCOA4 protein levels and the reversal of the phenotype.[12]
Q6: What is the "hook effect" and how can I avoid it?
A6: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10][12] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-NCOA4 or PROTAC-E3 ligase) instead of the productive ternary complex (NCOA4-PROTAC-E3 ligase) that is required for ubiquitination and degradation.[12] To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal window for degradation and to select a concentration for your experiments that is below the point where the hook effect begins.[12]
Visualizations
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak NCOA4 degradation observed | 1. Suboptimal PROTAC concentration: Concentration may be too low or in the "hook effect" range.[12] 2. Incorrect incubation time: Time may be too short or too long (target re-synthesis). 3. Low E3 ligase expression: The cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[12] 4. PROTAC instability: The compound may be unstable in culture medium or under storage conditions.[12] | 1. Perform a full dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC₅₀) and observe for a potential hook effect.[12] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[12] 3. Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[12] 4. Check compound stability using LC-MS. Ensure proper storage as per the manufacturer's instructions.[12] |
| High cell toxicity observed | 1. Off-target effects: The PROTAC may be degrading an essential protein or have degradation-independent toxicity.[10] 2. High PROTAC or solvent concentration: The concentration used may be inherently toxic to the cells.[10] 3. On-target toxicity: Depletion of NCOA4 itself may be toxic in the specific cell line or context due to iron dysregulation. | 1. Use proteomics to identify potential off-targets. Compare toxicity with a negative control PROTAC (inactive epimer). 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration and ensure the solvent (e.g., DMSO) concentration is not toxic.[10] 3. Attempt a rescue experiment by supplementing with iron or using iron chelators to see if the toxicity can be reversed. |
| Discrepancy between proteomics and Western blot data | 1. Differences in assay sensitivity or linearity. 2. Antibody cross-reactivity or poor quality: The antibody used for Western blotting may not be specific to the intended target.[10] | 1. Ensure that protein loading for the Western blot is within the linear range of detection. 2. Use the quantitative proteomics data to guide antibody selection.[10] Confirm antibody specificity using knockout/knockdown cell lines if available.[10] |
| Phenotype observed does not correlate with NCOA4 degradation | 1. Off-target effect: The phenotype may be caused by the degradation of an off-target protein or by a degradation-independent activity of the PROTAC.[16] 2. Downstream effects of NCOA4 degradation: The phenotype may be an indirect consequence of on-target NCOA4 degradation.[12] | 1. Rule out off-targets using global proteomics and a negative control PROTAC.[16] 2. Validate that the phenotype correlates with NCOA4 degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant NCOA4 mutant if possible.[12] |
Quantitative Data Summary
When analyzing global proteomics data to identify off-targets, results are typically presented in a table that highlights proteins with significant abundance changes. Below is an illustrative example of how such data might be structured.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? | Validation Status |
| NCOA4 | -3.5 | 1.2e-8 | On-Target | Confirmed by WB |
| FTH1 | 1.5 | 0.001 | No (Downstream Effect) | N/A |
| ZNF687 | -2.8 | 5.6e-6 | Yes | Pending WB |
| GAPDH | -0.05 | 0.89 | No | N/A |
| ACTB | 0.02 | 0.91 | No | N/A |
| TOP2A | -2.1 | 9.0e-5 | Yes | Pending CETSA |
| Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. FTH1 (Ferritin Heavy Chain 1) level increases because its degradation via ferritinophagy is blocked when NCOA4 is degraded. Further validation is required to confirm hits as true off-targets.[10] |
Experimental Protocols
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// Edges start -> treatment; treatment -> proteomics; proteomics -> analysis; analysis -> hits; hits -> validation; validation -> wb [label="Validate Hits"]; validation -> cetsa; validation -> phenotype; wb -> decision; cetsa -> decision; phenotype -> decision; decision -> off_target_confirmed [label="Yes"]; decision -> no_off_target [label="No"]; } .dot Caption: Experimental workflow for off-target identification.
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[10]
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Cell Culture and Treatment:
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Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the NCOA4 PROTAC at its optimal degradation concentration (e.g., DC₅₀).
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Include controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (inactive epimer).
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Incubate for a duration sufficient to see degradation but short enough to enrich for direct targets (e.g., 6-8 hours).[12]
-
-
Cell Lysis and Protein Digestion:
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Harvest and wash cells with ice-cold PBS.
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Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[12]
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Quantify protein concentration using a BCA assay.[12]
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Take equal protein amounts from each sample, then reduce, alkylate, and digest the proteins into peptides using trypsin.[10]
-
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LC-MS/MS Analysis:
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Analyze the resulting peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a liquid chromatography system.[10]
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
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Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[10] Hits are typically defined by a Log2 fold change threshold (e.g., < -1.5) and a p-value or adjusted p-value cutoff (e.g., < 0.05).
-
Protocol 2: Western Blotting for Validation
This protocol is for validating the degradation of NCOA4 (on-target) or potential off-targets.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
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Incubate with a primary antibody against the protein of interest (e.g., anti-NCOA4) overnight at 4°C. Also probe a separate blot or strip the membrane for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
References
- 1. NCOA4 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. revvity.com [revvity.com]
- 8. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chempro-innovations.com [chempro-innovations.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
Solving solubility issues with PROTAC NCOA4 degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and other experimental issues encountered with PROTAC NCOA4 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of Nuclear Receptor Coactivator 4 (NCOA4).[1][2][3] NCOA4 is a selective cargo receptor responsible for the autophagic degradation of ferritin, a process known as ferritinophagy.[4][5][6][7] By degrading NCOA4, this PROTAC inhibits ferritinophagy, leading to an increase in intracellular ferritin levels and a reduction in free intracellular iron.[1][6] This mechanism makes it a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1][3][6]
Q2: Why does this compound have poor aqueous solubility?
Like many PROTACs, NCOA4 degrader-1 has a high molecular weight and a hydrophobic structure, which contribute to its low aqueous solubility.[8][9] These characteristics are inherent to the PROTAC design, which consists of two ligands connected by a linker.[8][10][11] This often results in molecules that are "beyond the rule-of-five," leading to challenges in achieving sufficient solubility for in vitro and in vivo experiments.[8][10][11]
Q3: What are the common experimental problems associated with the poor solubility of this compound?
The primary experimental issue arising from the poor solubility of this compound is precipitation of the compound when diluting stock solutions into aqueous buffers for cell-based assays or in vivo studies.[12][13] This can lead to inaccurate dosing, reduced compound efficacy, and inconsistent experimental results.
Q4: How does the degradation of NCOA4 by this PROTAC proceed?
The degradation of NCOA4 by this compound occurs via the ubiquitin-proteasome system (UPS).[1] The PROTAC forms a ternary complex with NCOA4 and the VHL E3 ubiquitin ligase. This proximity allows the E3 ligase to ubiquitinate NCOA4, tagging it for recognition and degradation by the proteasome.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem: My PROTAC is precipitating out of solution during my experiment.
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Possible Cause: The concentration of the PROTAC in your aqueous buffer exceeds its solubility limit. This often happens when diluting a high-concentration DMSO stock into a buffer like PBS or cell culture media.[12][13]
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Solution Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NCOA4-Mediated Ferritinophagy: A Vicious Culprit in COVID-19 Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: PROTAC NCOA4 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC NCOA4 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as compound V3) is a heterobifunctional small molecule designed to induce the targeted degradation of Nuclear Receptor Coactivator 4 (NCOA4).[1][2] It is a VHL-based PROTAC, meaning it contains a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to NCOA4.[1] By bringing NCOA4 and the VHL E3 ligase into close proximity, the degrader facilitates the ubiquitination of NCOA4, marking it for destruction by the cell's proteasome. This process is also known as hijacking the ubiquitin-proteasome system (UPS).[1]
Q2: What is the primary application of this compound?
A2: The primary application is as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1][2] NCOA4 is a selective cargo receptor that mediates "ferritinophagy," the autophagic degradation of ferritin, which is the cell's primary iron storage protein complex.[3][4] By degrading NCOA4, the PROTAC prevents ferritin degradation, leading to a decrease in the intracellular labile iron pool (Fe2+).[1][2] This reduction in free iron mitigates the iron-dependent lipid peroxidation that drives ferroptosis, thereby protecting cells from this form of cell death.[1][5]
Q3: What is the "hook effect" and how does it relate to this PROTAC?
A3: The "hook effect" is a phenomenon common to PROTACs where degradation efficiency decreases at very high concentrations.[6][7][8][9] This occurs because the bifunctional PROTAC molecules, at excessive concentrations, are more likely to form separate binary complexes with either NCOA4 or the VHL E3 ligase, rather than the productive ternary complex (NCOA4-PROTAC-VHL) required for ubiquitination.[7][9] It is crucial to perform a dose-response experiment to identify the optimal concentration range that maximizes degradation and avoids this effect.[8][9]
Q4: Can resistance to this compound develop in cell lines?
A4: While specific resistance mechanisms to NCOA4 degrader-1 are still under investigation, resistance to PROTACs, in general, can occur. Potential mechanisms include genomic alterations or downregulation of the components of the recruited E3 ligase complex (e.g., VHL) or, less commonly, mutations in the target protein (NCOA4) that prevent the degrader from binding.[8]
Q5: How should this compound be stored?
A5: For long-term storage, the compound should be stored as a solid at -20°C or -80°C, protected from light. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental settings.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Degrader Concentration | Time | DC₅₀ (Degradation Concentration 50%) | Maximum Degradation (Dₘₐₓ) | Reference |
|---|---|---|---|---|---|
| HeLa | 3-24 h | 24 h | 3 nM | >90% | [1] |
| AML12 (murine hepatocytes) | 24 h | 24 h | 202 nM | Not specified |[1] |
Table 2: In Vitro Functional Effects in AML12 Cells
| Treatment | Time | Effect | Reference |
|---|---|---|---|
| 200 nM | 36 h | Reduced intracellular free Fe²⁺ levels | [1] |
| 200 nM | 36 h | Reduced lipid hydroperoxide levels | [1] |
| 0.04-10 µM | 24 h | Upregulated protein levels of FTH1 and FTL | [1] |
| 200 nM | 48 h | Inhibited ferroptosis and restored cell viability | [1] |
| 0.2-1 µM | 36 h | Reduced CCl₄-induced Fe²⁺ elevation, ROS production, and MDA content |[1] |
Table 3: In Vivo Efficacy in C57BL/6 Mice (CCl₄-induced acute liver injury model)
| Dosage | Administration | Effect | Reference |
|---|---|---|---|
| 10-30 mg/kg | i.p., 3h before CCl₄ | Alleviated acute liver injury | [1] |
| 10-30 mg/kg | i.p., 3h before CCl₄ | Degraded NCOA4 in liver tissue | [1] |
| 10-30 mg/kg | i.p., 3h before CCl₄ | Upregulated FTH1/FTL levels in the liver | [1] |
| 10-30 mg/kg | i.p., 3h before CCl₄ | Reduced hepatic iron deposition and MDA content | [1] |
| 10-30 mg/kg | i.p., 3h before CCl₄ | Reduced serum ALT/AST levels and TUNEL-positive cells |[1] |
Troubleshooting Guide
Problem 1: No or minimal NCOA4 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Degrader Concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. High concentrations can inhibit degradation.[8][9] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at the optimal concentration to determine the point of maximum degradation. |
| Low E3 Ligase (VHL) Expression | Verify that the Von Hippel-Lindau (VHL) E3 ligase is expressed at sufficient levels in your cell line using Western blot or qPCR. PROTAC efficacy is dependent on the cell line context.[10] |
| Impaired Proteasome Function | Ensure the proteasome is active. As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132). This should block NCOA4 degradation by the PROTAC. |
| Poor Cell Permeability | Although less common with optimized PROTACs, poor cellular uptake can be a factor. If possible, use mass spectrometry to confirm the intracellular concentration of the degrader.[8] |
| Degrader Instability | Ensure the PROTAC has been stored correctly (-20°C or -80°C) and that stock solutions are not expired.[1][8] Prepare fresh dilutions for each experiment. |
Problem 2: High cell toxicity or unexpected phenotype.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While designed for selectivity, off-target degradation is possible. Perform proteomic analysis to identify other degraded proteins. Lowering the PROTAC concentration to the minimum effective dose can reduce off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. |
Problem 3: Difficulty reproducing results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell State | Ensure cells are healthy, within a consistent passage number range, and at a consistent confluency at the time of treatment. |
| Reagent Variability | Use high-quality, validated antibodies for Western blotting. Ensure all reagents are within their expiration dates and stored properly. |
Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Negative control experiments for PROTAC NCOA4 degrader-1 studies
Technical Support Center: PROTAC NCOA4 Degrader-1 Studies
Welcome to the Technical Support Center for this compound Experiments. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera. It is designed to selectively induce the degradation of the Nuclear Receptor Coactivator 4 (NCOA4) protein. It functions by hijacking the body's own ubiquitin-proteasome system.[1][2] The molecule consists of three parts: a ligand that binds to NCOA4, a ligand that recruits an E3 ubiquitin ligase (specifically, a von Hippel-Lindau or VHL-based ligand), and a linker that connects the two.[3][4] By bringing NCOA4 and the E3 ligase into close proximity, it facilitates the ubiquitination of NCOA4, marking it for destruction by the proteasome.[2]
NCOA4 is a cargo receptor involved in "ferritinophagy," the autophagic degradation of ferritin, which plays a crucial role in maintaining intracellular iron homeostasis.[5][6] By degrading NCOA4, this PROTAC inhibits ferroptosis, an iron-dependent form of programmed cell death, and has shown potential in ameliorating acute liver injury in preclinical models.[3][7]
Q2: What are the essential negative control experiments for my NCOA4 degrader-1 study?
A2: To ensure that the observed degradation of NCOA4 is a direct result of the intended PROTAC mechanism, several negative control experiments are crucial:
-
Inactive Epimer/Diastereomer Control: This is the most rigorous control. It is a structurally similar molecule where the stereochemistry of the E3 ligase-binding moiety is inverted (e.g., using the inactive (2S, 4S)-hydroxyproline for a VHL-based PROTAC instead of the active (2S, 4R) version).[8][] This control should still bind to NCOA4 but fail to recruit the E3 ligase, thus it should not induce degradation.[]
-
Target-Binding Deficient Control: This control molecule has a modification to the "warhead" that prevents it from binding to NCOA4, but it can still bind to the E3 ligase.[8] This helps to rule out off-target effects that might be caused by the warhead itself.
-
Competition Experiments: Co-treatment of cells with the active NCOA4 degrader and an excess of a small molecule that binds only to the E3 ligase (the VHL ligand alone) or only to the target (the NCOA4 ligand alone) should prevent the formation of the ternary complex and rescue NCOA4 from degradation.[10]
-
Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells should be pre-treated with a proteasome inhibitor (e.g., MG132, Carfilzomib) before adding the NCOA4 degrader.[11] If the degradation is mediated by the proteasome, protein levels should be restored or "rescued" in the presence of the inhibitor.[11]
Q3: How can I confirm that this compound is forming the necessary ternary complex?
A3: Formation of the ternary complex (NCOA4 :: PROTAC :: E3 Ligase) is the critical first step for degradation.[][13] Several biophysical and cell-based assays can be used to confirm this:
-
Co-Immunoprecipitation (Co-IP): Treat cells with the PROTAC, then lyse the cells and use an antibody against either NCOA4 or the E3 ligase (VHL) to pull down the protein complex. You can then use Western blotting to see if the other components of the complex are pulled down with it.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a high-throughput assay that measures the proximity of the target protein and the E3 ligase.[1][14][15] An increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.[16]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and thermodynamics of the ternary complex formation in a purified system.[17]
Troubleshooting Guides
Problem 1: My NCOA4 degrader-1 is not showing any degradation of NCOA4.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[14][18][19] Consider modifying the linker to improve physicochemical properties or using cell lines with higher permeability. |
| Low E3 Ligase Expression | The chosen E3 ligase (VHL for this degrader) must be present in your cell line. Confirm VHL expression levels via Western blot or qPCR.[18] |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (NCOA4-PROTAC or VHL-PROTAC) which inhibit the formation of the productive ternary complex, leading to reduced degradation.[20][21] Test a wider, more detailed dose-response curve, including very low (pM to nM) concentrations.[14][18] |
| Inactive Compound | Ensure the PROTAC is stored correctly and has not degraded. Prepare fresh stock solutions.[18] |
| Unproductive Ternary Complex | The ternary complex may form but not in a conformation that allows for efficient ubiquitination.[14] This may require redesigning the linker. An in-cell ubiquitination assay can confirm if the target is being ubiquitinated. |
| Short Protein Half-Life | The natural turnover rate of NCOA4 might be very fast, making PROTAC-induced degradation difficult to observe.[10] A time-course experiment is necessary to find the optimal treatment duration. |
Problem 2: I'm observing high cell toxicity. How can I determine if it's on-target or off-target?
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of NCOA4 itself may be causing cellular toxicity due to its role in iron metabolism. Compare the toxicity profile of the active degrader with that of the inactive epimer control. If the inactive control is not toxic, the effect is likely on-target. |
| Off-Target Degradation | The PROTAC may be degrading other proteins.[20] Use proteomic approaches (e.g., mass spectrometry) to identify other degraded proteins. Consider redesigning the target-binding portion of the PROTAC for higher selectivity.[14] |
| Formulation/Vehicle Toxicity | Always include a vehicle-only control group to assess the toxicity of the formulation components (e.g., DMSO).[22] |
| E3 Ligase-Related Toxicity | The PROTAC could be altering the natural function of the E3 ligase. Compare results in wild-type cells versus cells where the E3 ligase has been knocked out or mutated.[23] |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the expected results from a dose-response experiment comparing an active NCOA4 degrader with its inactive control.
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | NCOA4 | 3 | >90 |
| Inactive Epimer Control | NCOA4 | >10,000 | <10 |
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Western Blotting for NCOA4 Degradation
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, AML12) in 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the inactive control in complete medium. A recommended range is from 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect.[18] Treat cells for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for NCOA4. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the NCOA4 band intensity to the loading control for each sample. Plot the normalized NCOA4 levels against the log of the PROTAC concentration.
Protocol 2: Proteasome Inhibition Assay
-
Cell Seeding: Plate cells as described for the Western Blot protocol.
-
Inhibitor Pre-treatment: Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to adding the PROTAC.[11]
-
PROTAC Treatment: Add this compound at a concentration known to cause significant degradation (e.g., at its DC₅₀ or a higher concentration) to the pre-treated cells. Also include wells with the PROTAC alone, the inhibitor alone, and a vehicle control.
-
Incubation: Incubate for the standard duration determined from your time-course experiments.
-
Analysis: Harvest the cells and perform Western blotting for NCOA4 as described above. A rescue of NCOA4 levels in the wells co-treated with the proteasome inhibitor and the PROTAC, compared to the PROTAC-only wells, confirms proteasome-dependent degradation.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for essential negative control experiments.
Caption: Troubleshooting flowchart for lack of NCOA4 degradation.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. escholarship.org [escholarship.org]
Issues with E3 ligase expression for VHL-based NCOA4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VHL-based PROTACs for the degradation of NCOA4.
Frequently Asked Questions (FAQs)
Q1: My VHL-based NCOA4 PROTAC is showing low or no degradation of NCOA4. What are the potential reasons?
A1: Several factors can contribute to poor degradation efficiency. A systematic evaluation of the following is recommended:
-
Cellular Permeability: PROTACs are large molecules and may have poor cell membrane permeability.
-
Ternary Complex Formation: The formation of a stable and productive ternary complex between VHL, the NCOA4 PROTAC, and NCOA4 is crucial for degradation. Inefficient formation or an unfavorable conformation can limit efficacy.
-
E3 Ligase and Target Protein Expression: The expression levels of both VHL and NCOA4 in your chosen cell line are critical. Low expression of either can be a limiting factor.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either VHL or NCOA4, which are non-productive for degradation, leading to a decrease in efficiency.
-
Compound Stability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cells.
-
Ubiquitination and Proteasome Activity: The cellular machinery for ubiquitination and proteasomal degradation must be functional.
Q2: How do I select an appropriate cell line for my NCOA4 PROTAC experiments?
A2: The choice of cell line is critical for the success of your experiment. Key considerations include:
-
Expression Levels of NCOA4 and VHL: Ensure that your selected cell line expresses sufficient levels of both NCOA4 and the VHL E3 ligase. You can consult databases such as the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE) for expression data.[1][2][3][4]
-
Disease Relevance: Select a cell line that is relevant to the disease context you are studying. NCOA4 expression has been shown to be dysregulated in various cancers.[5]
-
PROTAC Activity Context: The activity of PROTACs can be cell-line dependent. It is advisable to test your NCOA4 PROTAC in a panel of cell lines to identify the most responsive model.
Q3: What are the recommended concentrations and treatment times for an initial NCOA4 degradation experiment?
A3: As a starting point, a broad dose-response curve is recommended to identify the optimal concentration and to observe any potential "hook effect".
-
Concentration Range: Test a range from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM).
-
Treatment Time: A time course experiment is also recommended, for example, at 4, 8, 16, and 24 hours, to determine the optimal degradation time.[6] Some PROTACs can induce rapid degradation, while others may require longer incubation periods.
Q4: How can I confirm that the observed NCOA4 degradation is VHL- and proteasome-dependent?
A4: To validate the mechanism of action, you should perform the following control experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your NCOA4 PROTAC. If degradation is proteasome-dependent, you should observe a rescue of NCOA4 protein levels.
-
VHL Ligand Competition: Co-treat cells with your NCOA4 PROTAC and an excess of a free VHL ligand. The free ligand will compete for binding to VHL, thereby preventing the formation of the ternary complex and inhibiting NCOA4 degradation.
-
Inactive Control PROTAC: Synthesize and test an inactive epimer of your PROTAC. This molecule is structurally similar but cannot bind to VHL, and therefore should not induce NCOA4 degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during VHL-based NCOA4 PROTAC experiments.
| Problem | Possible Cause | Recommended Solution |
| No NCOA4 Degradation Observed | Low VHL or NCOA4 expression in the chosen cell line. | Verify VHL and NCOA4 protein levels by Western blot. Select a cell line with robust expression of both proteins. |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. Consider using cell permeability assays to assess compound uptake. | |
| Inefficient ternary complex formation. | Use biophysical assays like TR-FRET, SPR, or ITC to assess ternary complex formation and cooperativity.[7][8] Modify the linker length and composition to optimize the geometry of the ternary complex. | |
| PROTAC instability. | Assess the stability of your PROTAC in cell culture media and cell lysates using LC-MS. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of non-productive binary complexes. | Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations of your PROTAC. |
| High Variability Between Replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density and consistent PROTAC treatment across all wells. |
| Issues with Western blot analysis. | Optimize your Western blot protocol, including protein loading, antibody concentrations, and transfer efficiency. Always include a loading control. | |
| Off-Target Effects Observed | Promiscuous binding of the NCOA4 ligand or VHL ligand. | Perform proteome-wide analysis (e.g., quantitative mass spectrometry) to identify off-target proteins.[9][10][11] Redesign the PROTAC with a more selective NCOA4 binder or modify the linker. |
Data Presentation
Table 1: Quantitative Degradation Data for a VHL-based NCOA4 PROTAC
| PROTAC Name | Target | E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| PROTAC NCOA4 degrader-1 (V3) | NCOA4 | VHL | HeLa | 3 nM | Not Reported | [12] |
| This compound (V3) | NCOA4 | VHL | AML12 (murine hepatocytes) | 202 nM | Not Reported |
Note: Publicly available quantitative data for a wide range of VHL-based NCOA4 PROTACs is limited. Researchers are encouraged to experimentally determine the DC₅₀ and Dₘₐₓ for their specific molecules.
Table 2: NCOA4 and VHL mRNA Expression in Common Cancer Cell Lines (Data from the Human Protein Atlas)
| Cell Line | Cancer Type | NCOA4 mRNA (TPM) | VHL mRNA (TPM) |
| A-549 | Lung carcinoma | 25.3 | 49.8 |
| HCT-116 | Colon carcinoma | 39.5 | 45.1 |
| HeLa | Cervical carcinoma | 41.2 | 53.6 |
| Hep G2 | Liver carcinoma | 29.8 | 38.2 |
| K-562 | Leukemia | 55.1 | 28.7 |
| MCF7 | Breast carcinoma | 21.9 | 62.3 |
| PC-3 | Prostate carcinoma | 33.7 | 48.1 |
| U-2 OS | Osteosarcoma | 45.6 | 71.4 |
TPM: Transcripts Per Million. This data can help in selecting cell lines with suitable expression levels of the target protein and E3 ligase.
Experimental Protocols
Protocol 1: Western Blot for NCOA4 Degradation
This protocol outlines the steps to assess the degradation of NCOA4 in cultured cells after treatment with a VHL-based PROTAC.
Materials:
-
Cell line expressing NCOA4 and VHL
-
VHL-based NCOA4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against NCOA4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the NCOA4 PROTAC or DMSO vehicle control for the desired time (e.g., 24 hours). For mechanism-of-action controls, pre-treat with MG132 or co-treat with a VHL ligand.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-NCOA4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NCOA4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the VHL-NCOA4-PROTAC ternary complex in cells.
Materials:
-
Cells treated with NCOA4 PROTAC, DMSO, and proteasome inhibitor.
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against VHL or NCOA4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against VHL, NCOA4, and ubiquitin for Western blot
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Western blot protocol and lyse them in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against NCOA4 (to detect its presence in the VHL immunoprecipitate) and VHL (to confirm successful immunoprecipitation).
-
To confirm ubiquitination, probe a separate blot with an anti-ubiquitin antibody. An increase in high molecular weight smear in the PROTAC-treated sample indicates ubiquitination of the target protein.
-
Mandatory Visualizations
Caption: Signaling pathway of VHL-based NCOA4 PROTAC-mediated degradation.
Caption: Troubleshooting workflow for low NCOA4 degradation.
Caption: General experimental workflow for NCOA4 PROTAC characterization.
References
- 1. Expression of NCOA4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. VHL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 4. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating NCOA4 Degradation Using Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Nuclear Receptor Coactivator 4 (NCOA4) is a critical selective autophagy receptor responsible for the degradation of ferritin, a process termed "ferritinophagy."[1][2] This pathway is essential for maintaining intracellular iron homeostasis by releasing iron from stored ferritin.[3] Dysregulation of NCOA4-mediated ferritinophagy has been implicated in various diseases, including cancer and neurodegeneration.[1][4] Therefore, accurately validating the degradation of NCOA4 is paramount for both basic research and therapeutic development.
Relying on a single method for validation can be insufficient. A multi-faceted approach using orthogonal, or independent, techniques provides a higher degree of confidence in experimental findings.[5] This guide compares key orthogonal methods for validating NCOA4 degradation, provides detailed experimental protocols, and illustrates the underlying cellular pathways.
The Dual Degradation Pathways of NCOA4
NCOA4 abundance is regulated by two primary degradation systems. Understanding these pathways is crucial for designing and interpreting validation experiments.[6][7]
-
Ubiquitin-Proteasome System (UPS): Under iron-replete conditions, the E3 ubiquitin ligase HERC2 targets NCOA4 for ubiquitination and subsequent degradation by the proteasome. This process suppresses ferritinophagy to promote iron storage.[1][7]
-
Autophagy-Lysosome Pathway: NCOA4 itself is also turned over by basal autophagy.[6] As a cargo receptor, NCOA4 delivers ferritin to the autophagosome, which then fuses with the lysosome for degradation of both ferritin and NCOA4.[6][8]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} Caption: Dual degradation pathways regulating NCOA4 abundance.
Comparison of Orthogonal Validation Methods
A robust validation strategy interrogates different aspects of the degradation process. The primary and most common method, Western Blot, should be complemented by orthogonal approaches to confirm findings and provide deeper mechanistic insight.[9]
| Method | Principle | Key Parameters | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels following size separation by gel electrophoresis.[5] | Percent degradation relative to control; changes in protein band intensity over time.[10] | Widely accessible, relatively inexpensive, provides molecular weight information.[11] | Low-throughput, semi-quantitative, dependent on antibody quality.[11] |
| Cycloheximide (B1669411) (CHX) Chase Assay | Inhibition of new protein synthesis with CHX, followed by monitoring the decay of the existing protein pool over time.[12] | Protein half-life (t½).[12][13] | Directly measures protein stability and turnover rate.[12] | CHX can have cytotoxic effects; does not distinguish between degradation pathways.[14] |
| Immunofluorescence (IF) / Microscopy | Antibody-based visualization of protein localization and abundance within the cell. Colocalization analysis with organelle markers (e.g., LC3 for autophagosomes, LAMP1 for lysosomes) confirms subcellular location.[15][16] | Puncta formation; Pearson's correlation coefficient for colocalization.[17][18] | Provides spatial context, single-cell information, and visual confirmation of trafficking to degradative compartments.[9][15] | Can be subjective, quantification can be complex, lower throughput. |
| Quantitative RT-PCR (qRT-PCR) | Measures mRNA expression levels of the target gene (NCOA4).[19] | Fold change in mRNA levels. | Determines if protein loss is due to transcriptional downregulation rather than post-translational degradation. | Does not measure protein level or stability directly.[19] |
| Quantitative Mass Spectrometry | Unbiased, proteome-wide quantification of changes in protein abundance.[3][20] | Log2 fold change of protein abundance across the proteome. | High-throughput, identifies on- and off-target effects, discovers novel pathway components.[11] | Requires specialized equipment and expertise; complex data analysis.[11] |
Experimental Protocols
Western Blot for NCOA4 Degradation
This protocol is a standard method to assess the relative abundance of NCOA4 protein.
Methodology:
-
Cell Lysis: Treat cells with the compound of interest or stimulus for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer. Separate proteins on an 8-12% polyacrylamide gel.[21]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to NCOA4 (e.g., Santa Cruz sc-373739) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imager.[5]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize NCOA4 band intensity to a loading control (e.g., GAPDH, β-actin) to determine the relative decrease in protein levels.[5][11]
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of NCOA4 by blocking protein synthesis.[12]
Methodology:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[10][14] A DMSO vehicle control should be included.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The time points may need optimization depending on the cell line and NCOA4's expected stability.[10][12]
-
Protein Analysis: Lyse the cells collected at each time point and prepare lysates for Western Blot analysis as described above.
-
Data Analysis:
-
Perform a Western Blot for NCOA4 and a loading control.
-
Quantify the normalized NCOA4 band intensity for each time point.
-
Set the intensity at time 0 as 100%.
-
Plot the percentage of remaining NCOA4 protein against time on a semi-logarithmic graph to calculate the protein half-life (the time it takes for 50% of the protein to be degraded).
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Workflow for a Cycloheximide (CHX) Chase Assay.
Immunofluorescence for NCOA4 and Lysosome Colocalization
This method visually confirms the trafficking of NCOA4 to the lysosome for degradation.
Methodology:
-
Cell Culture & Treatment: Grow cells on glass coverslips. Apply experimental treatment to induce NCOA4 degradation.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours: anti-NCOA4 and anti-LAMP1 (a lysosomal marker).[15]
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.
-
-
Mounting and Imaging: Wash coverslips, mount onto microscope slides with a DAPI-containing mounting medium, and seal.
-
Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Visually inspect for the colocalization of NCOA4 (e.g., green channel) and LAMP1 (e.g., red channel), which will appear as yellow puncta in a merged image.[15]
-
Quantify the degree of colocalization using image analysis software to calculate a Pearson's correlation coefficient. An increase in this coefficient indicates enhanced trafficking of NCOA4 to the lysosome.
-
Conclusion
Validating NCOA4 degradation requires a rigorous, multi-method approach. While Western Blotting provides an essential first look at protein levels, it does not reveal the dynamics of protein turnover or confirm the mechanism of degradation. By complementing immunoblotting with orthogonal methods such as cycloheximide chase assays to measure stability, immunofluorescence to confirm subcellular trafficking, and qRT-PCR to rule out transcriptional effects, researchers can build a robust and reliable data package.[5][22] This comprehensive strategy is crucial for accurately characterizing the role of NCOA4 in cellular processes and for advancing the development of therapeutics targeting this pathway.
References
- 1. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis | eLife [elifesciences.org]
- 7. rupress.org [rupress.org]
- 8. NCOA4-Mediated Ferritinophagy: A Vicious Culprit in COVID-19 Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. NCOA4 initiates ferritinophagy by binding GATE16 using two highly avid short linear interaction motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells [frontiersin.org]
- 20. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron‐induced NCOA4 condensation regulates ferritin fate and iron homeostasis | EMBO Reports [link.springer.com]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Comparison: PROTAC NCOA4 Degrader-1 versus NCOA4 siRNA Knockdown for Control of Iron Metabolism
For researchers and drug development professionals investigating the intricate pathways of iron homeostasis and ferroptosis, the targeted reduction of Nuclear Receptor Coactivator 4 (NCOA4) offers a promising therapeutic strategy. This guide provides an objective comparison of two leading methodologies for reducing NCOA4 levels: the novel PROTAC NCOA4 degrader-1 and the established NCOA4 siRNA knockdown technique. We present a comprehensive analysis of their mechanisms of action, performance data, and detailed experimental protocols to assist in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound and NCOA4 siRNA are both effective methods for reducing cellular NCOA4 levels, thereby inhibiting ferritinophagy and modulating intracellular iron concentrations. The key distinction lies in their mechanism of action. This compound actively promotes the degradation of existing NCOA4 protein, offering a pharmacologically relevant approach that mimics a potential drug's action. In contrast, NCOA4 siRNA acts at the genetic level, preventing the synthesis of new NCOA4 protein by silencing its mRNA. The choice between these two powerful tools will ultimately depend on the specific experimental objectives, with PROTACs providing a model for therapeutic intervention and siRNA serving as a gold standard for genetic validation.
Data Presentation
The following tables summarize the available quantitative data for both this compound and NCOA4 siRNA. It is important to note that this data is collated from separate studies and does not represent a direct head-to-head comparison in the same experimental setup.
Table 1: NCOA4 Reduction
| Parameter | This compound | NCOA4 siRNA |
| Cell Line | HeLa | HT22, HSC-T6 |
| Concentration | 3 nM (DC50) | Not specified |
| Treatment Time | 3-24 hours | 48 hours |
| NCOA4 Reduction | >50% | Significant reduction observed via Western Blot |
| Reference | [1] | [2][3] |
Table 2: Impact on Downstream Targets and Cellular Processes
| Parameter | This compound | NCOA4 siRNA |
| Effect on Ferritin (FTH1/FTL) | Upregulation of protein levels | Upregulation of FTH1 levels |
| Effect on Intracellular Fe2+ | Reduction | Reduction |
| Effect on Ferroptosis | Inhibition | Reduction of ferroptosis markers |
| Effect on Cell Viability | Restores cell viability in a ferroptosis model | Not specified |
| Reference | [1] | [2][4] |
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5] It simultaneously binds to the NCOA4 protein and an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase, VHL). This induced proximity results in the ubiquitination of NCOA4, marking it for degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple NCOA4 proteins.[6]
NCOA4 siRNA: Post-Transcriptional Gene Silencing
NCOA4 siRNA (small interfering RNA) operates through the RNA interference (RNAi) pathway.[2] These short, double-stranded RNA molecules are introduced into the cell and incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the NCOA4 messenger RNA (mRNA). The RISC then cleaves the target mRNA, preventing its translation into NCOA4 protein.[2] This effectively silences the gene at the post-transcriptional level.
Visualizing the Pathways and Workflows
References
Confirming NCOA4 Degradation and Selectivity: A Comparative Guide to Proteomic Approaches
For researchers and drug development professionals navigating the complexities of targeted protein degradation, confirming the degradation and selectivity of specific targets is paramount. This guide provides a comprehensive comparison of mass spectrometry-based proteomics with traditional methods for validating the degradation of Nuclear Receptor Coactivator 4 (NCOA4), a key regulator of iron homeostasis and a potential therapeutic target.
This guide offers an objective comparison of the performance of mass spectrometry-based proteomics against alternative methods, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Quantitative Data Summary
Mass spectrometry-based proteomics offers unparalleled advantages in sensitivity, specificity, and multiplexing capabilities for quantifying NCOA4 degradation. The following table summarizes the key performance metrics of mass spectrometry compared to traditional methods like Western blotting and immunofluorescence.
| Feature | Mass Spectrometry (Targeted MS) | Western Blot | Immunofluorescence |
| Quantification | Absolute or Relative | Semi-quantitative | Qualitative/Semi-quantitative |
| Sensitivity | High (attomole to femtomole range) | Moderate to Low | Low |
| Specificity | Very High (sequence-specific) | Variable (antibody-dependent) | Variable (antibody-dependent) |
| Multiplexing | High (hundreds of proteins) | Low (1-3 proteins per blot) | Low (2-4 proteins per sample) |
| Throughput | High | Low to Medium | Low to Medium |
| Selectivity Analysis | Proteome-wide off-target effects | Limited to known off-targets | Not suitable |
| Reproducibility | High | Moderate | Low |
Method Comparison
Mass Spectrometry-Based Proteomics
Mass spectrometry has emerged as the gold standard for the definitive identification and quantification of proteins.[1] For studying NCOA4 degradation, both global and targeted proteomic approaches are invaluable.
-
Global Proteomics (Shotgun Proteomics): This unbiased approach allows for the simultaneous identification and quantification of thousands of proteins in a sample.[2][3][4] It is exceptionally powerful for assessing the selectivity of an NCOA4 degrader by revealing off-target effects across the entire proteome.
-
Targeted Proteomics (Selected Reaction Monitoring/SRM & Parallel Reaction Monitoring/PRM): These methods offer the highest sensitivity and specificity for quantifying NCOA4 and its degradation products.[5][6][7] By monitoring specific peptide fragments of NCOA4, SRM/PRM can provide precise and reproducible quantification, making it ideal for dose-response and time-course studies.
Advantages of Mass Spectrometry:
-
High Specificity: Quantification is based on the unique mass-to-charge ratio of peptide fragments, eliminating the ambiguity of antibody cross-reactivity.
-
High Sensitivity: Capable of detecting and quantifying low-abundance proteins like NCOA4.
-
Multiplexing Capability: Enables the simultaneous analysis of NCOA4 and other proteins in the pathway, providing a systems-level view.[1]
-
Absolute Quantification: With the use of stable isotope-labeled internal standards, mass spectrometry can determine the absolute amount of NCOA4 protein in a sample.
Western Blotting
Western blotting is a widely used technique for protein detection and semi-quantitative analysis.[1] While it has been instrumental in many biological discoveries, it has limitations in the context of rigorous quantitative assessment of protein degradation.
Limitations of Western Blotting:
-
Semi-Quantitative Nature: Signal intensity can be influenced by various factors, including antibody affinity and substrate availability, making precise quantification challenging.[8]
-
Antibody Dependency: The accuracy and specificity of the results are entirely dependent on the quality of the primary antibody, which can be variable.
-
Low Throughput: The process is manual and time-consuming, limiting the number of samples that can be analyzed simultaneously.
Immunofluorescence
Immunofluorescence is a valuable technique for visualizing the subcellular localization of proteins. In the context of NCOA4, it can be used to observe the co-localization of NCOA4 with ferritin and lysosomes, providing qualitative evidence of its role in ferritinophagy.[9]
Limitations of Immunofluorescence:
-
Primarily Qualitative: While fluorescence intensity can be measured, it is difficult to obtain precise quantitative data on protein degradation.
-
Antibody Specificity: Similar to Western blotting, the results are dependent on the specificity of the antibody.
-
Not Suitable for Selectivity: It cannot provide a global view of off-target effects.
Experimental Protocols
Mass Spectrometry-Based Targeted Proteomics (SRM/PRM) for NCOA4 Quantification
This protocol outlines the general steps for a targeted mass spectrometry experiment to quantify NCOA4 degradation.
1. Sample Preparation:
- Lyse cells in a buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
- Digest the proteins into peptides using trypsin.
- Clean up the peptide mixture using solid-phase extraction (SPE) to remove salts and detergents.
2. LC-MS/MS Analysis:
- Inject the peptide mixture into a liquid chromatography (LC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Separate the peptides using a reverse-phase column with a gradient of increasing organic solvent.
- In the mass spectrometer, select the precursor ions of the target NCOA4 peptides.
- Fragment the precursor ions in the collision cell.
- Detect the specific fragment ions (transitions) for each peptide.
3. Data Analysis:
- Use software like Skyline to analyze the data.[6]
- Integrate the peak areas of the transitions to determine the relative or absolute abundance of the NCOA4 peptides.
- Normalize the data to a housekeeping protein or an internal standard.
Western Blotting for NCOA4
1. Sample Preparation:
- Lyse cells and quantify protein concentration as described for mass spectrometry.
- Denature the protein samples by boiling in Laemmli buffer.
2. Gel Electrophoresis and Transfer:
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for NCOA4.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and detect the signal using an imager.
4. Data Analysis:
- Quantify the band intensity using densitometry software.
- Normalize the NCOA4 signal to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for NCOA4 Localization
1. Cell Preparation:
- Grow cells on coverslips.
- Treat cells as required to induce NCOA4 degradation.
- Fix the cells with paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., Triton X-100).
2. Immunostaining:
- Block non-specific binding sites.
- Incubate with a primary antibody against NCOA4 and another protein of interest (e.g., LAMP1 for lysosomes).
- Wash and incubate with fluorescently labeled secondary antibodies.
- Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
3. Imaging and Analysis:
- Acquire images using a fluorescence or confocal microscope.
- Analyze the images for co-localization of NCOA4 with other markers.
Visualizations
NCOA4-Mediated Ferritinophagy Signaling Pathway
Caption: NCOA4-mediated ferritinophagy pathway.
Experimental Workflow for NCOA4 Degradation Analysis
Caption: Workflow for NCOA4 degradation analysis.
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Quantitative proteomics identifies NCOA4 as the cargo receptor mediating ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics identifies NCOA4 as the cargo receptor mediating ferritinophagy [ideas.repec.org]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: NCOA4 Knockout vs. PROTAC-Mediated Degradation for Functional Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
The study of protein function is a cornerstone of biological research and drug discovery. For enigmatic proteins like NCOA4, a key regulator of iron homeostasis and ferroptosis, choosing the right tool to probe its function is critical. Two powerful techniques have emerged as frontrunners for ablating protein function: genetic knockout, often accomplished using CRISPR-Cas9, and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two methodologies for the functional analysis of NCOA4, supported by available experimental data and detailed protocols.
At a Glance: Knockout vs. Degradation
| Feature | NCOA4 Knockout (CRISPR-Cas9) | NCOA4 PROTAC-Mediated Degradation |
| Mechanism | Permanent gene disruption leading to loss of protein expression. | Transient, targeted degradation of existing protein via the ubiquitin-proteasome system.[1][2] |
| Effect | Complete and permanent loss of NCOA4 protein. | Rapid, reversible, and tunable reduction of NCOA4 protein levels.[2] |
| Time Scale | Slower onset, requires generation of stable cell lines or animal models. | Rapid onset of protein degradation, often within hours.[2] |
| Reversibility | Irreversible genetic modification. | Reversible upon withdrawal of the PROTAC molecule. |
| Potential for Compensation | High, as cells may adapt to the long-term absence of the protein.[3][4][5][6][7] | Low, due to the acute nature of protein removal. |
| Off-Target Effects | Potential for off-target gene editing by CRISPR-Cas9. | Potential for off-target protein degradation or effects from the PROTAC molecule itself.[8][9][10][11] |
| Therapeutic Relevance | Models genetic diseases but is not a direct therapeutic modality. | Represents a direct therapeutic strategy.[1] |
| Control | Limited temporal control over protein loss. | High degree of temporal and dose-dependent control.[2] |
Delving Deeper: The Functional Consequences
NCOA4 Knockout: A Model of Chronic Absence
Genetic knockout of NCOA4 provides a model to study the long-term consequences of its absence. Studies using NCOA4 knockout mice have revealed its critical role in iron metabolism and erythropoiesis.
Key Phenotypes of NCOA4 Knockout Mice:
-
Iron and Ferritin Accumulation: NCOA4 knockout leads to the accumulation of ferritin and iron in various organs, particularly the liver and spleen.[7][12] This is a direct consequence of impaired ferritinophagy, the process where NCOA4 targets ferritin for lysosomal degradation to release iron.
-
Anemia: These mice often present with mild microcytic hypochromic anemia, indicating a defect in red blood cell production due to inefficient iron utilization.[4][5][7][12] The anemia can be exacerbated under an iron-deficient diet.[4][5][7]
-
Compensatory Mechanisms: A crucial observation in NCOA4 knockout models is the activation of compensatory mechanisms to cope with the chronic loss of NCOA4 function.[3][4][5][6][7] This can include the upregulation of other iron transport pathways.
Quantitative Data from NCOA4 Knockout Studies:
| Parameter | Wild-Type Mice | NCOA4 Knockout Mice | Reference |
| Splenic Iron Content | Baseline | Increased | [12] |
| Liver Ferritin Levels | Baseline | Increased | [5][7] |
| Hemoglobin Levels | Normal | Mildly Decreased | [5][7] |
| Mean Corpuscular Volume (MCV) | Normal | Decreased | [5][7] |
PROTAC-Mediated Degradation: A Tool for Acute Depletion
PROTACs offer a chemical biology approach to rapidly and transiently degrade a target protein. An NCOA4-targeting PROTAC, referred to as "PROTAC NCOA4 degrader-1" or "V3", has been developed, providing a powerful tool for studying the immediate effects of NCOA4 loss.[1][2]
Key Effects of NCOA4 PROTAC Degrader-1:
-
Rapid NCOA4 Degradation: This PROTAC induces the degradation of NCOA4 via the ubiquitin-proteasome system in a dose-dependent manner, with a DC50 (concentration for 50% degradation) in the nanomolar range in cell lines.[2]
-
Inhibition of Ferroptosis: By degrading NCOA4, the PROTAC inhibits ferritinophagy, leading to reduced intracellular free iron levels and subsequent inhibition of ferroptosis, a form of iron-dependent cell death.[1][2]
-
Therapeutic Potential: The NCOA4 PROTAC has shown therapeutic potential by ameliorating liver damage in a mouse model of acute liver injury.[2]
Quantitative Data from NCOA4 PROTAC Studies (in vitro and in vivo):
| Parameter | Control | This compound Treated | Reference |
| NCOA4 Protein Levels (HeLa cells) | 100% | Degraded with DC50 of 3 nM | [2] |
| Intracellular Free Fe2+ (AML12 cells) | Baseline | Reduced | [2] |
| Cell Viability (Ferroptosis-induced AML12 cells) | Decreased | Restored | [2] |
| Serum ALT/AST Levels (CCl4-induced liver injury mice) | Elevated | Reduced | [2] |
Visualizing the Methodologies and Pathways
To better understand the processes discussed, the following diagrams illustrate the key workflows and signaling pathways.
Experimental Protocols
Protocol 1: Generation of NCOA4 Knockout Cells using CRISPR-Cas9
Objective: To generate a stable cell line with a functional knockout of the NCOA4 gene.
Materials:
-
CRISPR-Cas9 plasmid system (e.g., pX459 expressing Cas9 and a guide RNA)[16]
-
Designed and validated guide RNAs (gRNAs) targeting an early exon of the NCOA4 gene.
-
Lipofectamine-based transfection reagent.
-
Puromycin or other selection antibiotic corresponding to the plasmid.
-
Culture medium and supplements.
-
PCR primers for genomic DNA amplification and sequencing.
-
Antibodies for Western blot analysis of NCOA4.
Methodology:
-
gRNA Design and Cloning: Design two or more gRNAs targeting a conserved, early exon of the NCOA4 gene to maximize the likelihood of a frameshift mutation. Clone the gRNAs into the CRISPR-Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9-gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, seed the cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Screening and Validation:
-
Genomic DNA Analysis: Isolate individual clones and expand them. Extract genomic DNA and perform PCR to amplify the targeted region of the NCOA4 gene. Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of NCOA4 protein expression in the identified mutant clones by Western blotting using a validated NCOA4 antibody.
-
Protocol 2: PROTAC-Mediated Degradation of NCOA4 in Cell Culture
Objective: To acutely degrade NCOA4 protein in a cell line to study the immediate functional consequences.
Materials:
-
Target cell line (e.g., AML12, HeLa)[2]
-
This compound (or equivalent).
-
DMSO (vehicle control).
-
Culture medium and supplements.
-
Reagents for cell lysis (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blot analysis of NCOA4 and a loading control (e.g., GAPDH, β-actin).
-
Reagents for functional assays (e.g., cell viability assay for ferroptosis).
Methodology:
-
Cell Seeding: Seed the target cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the NCOA4 PROTAC in DMSO. On the day of the experiment, dilute the PROTAC to the desired concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 3-24 hours) to allow for NCOA4 degradation.[2]
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with antibodies against NCOA4 and a loading control to determine the extent of degradation.
-
-
Functional Assays: Perform relevant functional assays in parallel. For example, to assess the effect on ferroptosis, co-treat cells with a ferroptosis inducer (e.g., RSL3 or erastin) and the NCOA4 PROTAC, and measure cell viability.[17]
Conclusion: Choosing the Right Tool for the Job
Both NCOA4 knockout and PROTAC-mediated degradation are powerful techniques for dissecting NCOA4 function, but they answer different biological questions.
-
NCOA4 knockout is the gold standard for studying the long-term, systemic consequences of a complete loss of NCOA4 function. It is invaluable for understanding developmental processes and identifying potential compensatory mechanisms. However, the potential for adaptation can sometimes mask the primary, acute functions of the protein.
-
PROTAC-mediated degradation offers unparalleled temporal and dose-dependent control, making it ideal for studying the acute roles of NCOA4 and for validating it as a therapeutic target. The rapid and reversible nature of PROTACs minimizes the likelihood of compensatory responses, providing a clearer picture of the immediate consequences of protein loss.
For a comprehensive understanding of NCOA4's role in cellular physiology and disease, a combined approach is most powerful. NCOA4 knockout models can reveal the systemic importance and potential for adaptation, while PROTACs can be used to dissect the acute, dynamic functions of the protein and explore its druggability. The choice of methodology should be guided by the specific research question, with a clear understanding of the strengths and limitations of each approach.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NCOA4 maintains murine erythropoiesis via cell autonomous and non-autonomous mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NCOA4-mediated ferritinophagy in macrophages is crucial to sustain erythropoiesis in mice | Haematologica [haematologica.org]
- 6. The role of nuclear receptor co-activator 4 in erythropoiesis (Reply to Nai et al.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCOA4-mediated ferritinophagy in macrophages is crucial to sustain erythropoiesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Commentary: PROTACs make undruggable targets druggable: Challenge and opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative omics analyses of NCOA4 deficiency reveal an integral role of ferritinophagy in iron homeostasis of hippocampal neuronal HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PROTAC NCOA4 Degrader-1 vs. Small Molecule Inhibitors of Ferritinophagy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct therapeutic strategies for modulating ferritinophagy: targeted protein degradation using PROTAC NCOA4 degrader-1 and inhibition of protein-protein interactions with small molecule inhibitors. Ferritinophagy, the selective autophagy of the iron-storage protein ferritin, is a critical process for maintaining intracellular iron homeostasis.[1][2][3] Its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2][4]
Mechanism of Action: Degradation vs. Inhibition
The two approaches differ fundamentally in how they disrupt the function of Nuclear Receptor Coactivator 4 (NCOA4), the selective cargo receptor responsible for delivering ferritin to the autophagosome for degradation.[1][2][3]
This compound: This molecule operates via the Proteolysis-Targeting Chimera (PROTAC) technology.[5][6] It is a heterobifunctional molecule composed of a ligand that binds to NCOA4, a second ligand that recruits an E3 ubiquitin ligase (specifically von Hippel-Lindau, VHL), and a linker connecting them.[7][8] This proximity induces the ubiquitination of NCOA4, marking it for destruction by the cell's natural disposal system, the proteasome.[5][7][9] The result is the complete removal of the NCOA4 protein, thereby halting ferritinophagy.[6][7]
Caption: Mechanism of this compound.
Small Molecule Inhibitors: These compounds function by directly interfering with the critical protein-protein interaction (PPI) between NCOA4 and the ferritin heavy chain 1 (FTH1) subunit of the ferritin complex.[10][11] By physically blocking this binding, the inhibitors prevent NCOA4 from recognizing and delivering ferritin to the autophagosome.[10] Unlike the PROTAC approach, the NCOA4 protein itself is not eliminated from the cell, but its function in ferritinophagy is effectively neutralized.[10][11]
Signaling Pathway Interruption
Both strategies ultimately inhibit the release of free iron from ferritin stores, which is a key trigger for ferroptosis, an iron-dependent form of cell death.[3][12] However, they achieve this by intervening at different points in the ferritinophagy pathway.
Caption: Intervention points in the ferritinophagy pathway.
Quantitative Data Comparison
The following table summarizes key performance metrics for this compound and a representative small molecule PPI inhibitor, compound 9a.
| Parameter | This compound (V3) | Small Molecule PPI Inhibitor (9a) |
| Mechanism of Action | Induces proteasomal degradation of NCOA4.[6][7] | Disrupts the NCOA4-FTH1 protein-protein interaction.[10][11] |
| Target | NCOA4 Protein.[7][8] | NCOA4-FTH1 Interface.[10][11] |
| Effective Concentration | DC50: 3 nM (HeLa cells)[7][8], 202 nM (AML12 cells).[7] | Data on EC50/IC50 for ferroptosis inhibition is available, but direct PPI disruption IC50 is not specified in the provided results. |
| Effect on NCOA4 Levels | Significant reduction/elimination of NCOA4 protein.[6][7] | No change in total NCOA4 protein levels.[10] |
| Effect on Ferritin Levels | Upregulates FTH1 and FTL protein levels (due to blocked degradation).[7] | Prevents ferritin degradation in lysosomes.[10] |
| Effect on Intracellular Fe2+ | Reduces intracellular free Fe2+ levels.[6][7] | Reduces the amount of bioavailable intracellular ferrous iron.[10][11] |
| Effect on Ferroptosis | Inhibits ferroptosis and restores cell viability.[7] | Potent ferroptosis inhibitor.[10][11] |
| In Vivo Efficacy | Alleviates CCl4-induced acute liver injury in mice; reduces hepatic iron deposition and inflammatory factors.[7] | Significantly ameliorates ischemic-reperfusion injury in a rat model of ischemic stroke.[11] |
Experimental Protocols & Workflow
To evaluate and compare these compounds, a standardized set of experiments is crucial.
Caption: Workflow for comparing ferritinophagy modulators.
Western Blot for Protein Level Analysis
Objective: To quantify the levels of NCOA4, Ferritin Heavy Chain (FTH1), and Ferritin Light Chain (FTL) post-treatment.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NCOA4, FTH1, FTL, and a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Cell Viability Assay for Ferroptosis
Objective: To measure the protective effect of the compounds against induced ferroptosis.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Treat cells with various concentrations of this compound or the small molecule inhibitor for a specified period (e.g., 24 hours).
-
Ferroptosis Induction: Add a ferroptosis inducer (e.g., Erastin or RSL3) to the wells and incubate for an additional 24-48 hours.
-
Viability Measurement: Assess cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control group to determine the percentage of cell viability.
Measurement of Intracellular Ferrous Iron (Fe2+)
Objective: To directly measure the impact of treatment on the labile iron pool.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes and treat with compounds as described above.
-
Probe Loading: Wash the cells with serum-free medium and then incubate with a Fe2+-specific fluorescent probe (e.g., FerroOrange) according to the manufacturer's instructions (e.g., 1 µM for 30 minutes at 37°C).
-
Imaging: Wash the cells to remove excess probe and immediately image using a fluorescence microscope.
-
Quantification: Measure the mean fluorescence intensity of multiple cells per condition using imaging software.
Conclusion
Both this compound and small molecule PPI inhibitors represent promising strategies for therapeutically targeting ferritinophagy.
-
This compound offers a potent and potentially more sustained effect by eliminating the NCOA4 protein entirely. This event-driven pharmacology may provide advantages in duration of action over occupancy-driven inhibitors.
-
Small molecule PPI inhibitors provide a reversible mechanism of action, which can be advantageous for fine-tuning therapeutic effects and potentially reducing off-target effects associated with complete protein knockdown. They act by disrupting a specific interaction without affecting the overall protein level.
The choice between these modalities will depend on the specific therapeutic context, desired pharmacological profile, and the pathological role of NCOA4 in a particular disease. The experimental framework provided here offers a robust starting point for researchers to directly compare these and other emerging ferritinophagy modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration [frontiersin.org]
- 3. The Role of NCOA4-Mediated Ferritinophagy in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferritinophagy: Understanding Its Roles in Iron Homeostasis and Disease | Proteintech Group [ptglab.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ferritinophagy via NCOA4 is required for erythropoiesis and is regulated by iron dependent HERC2-mediated proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Target Validation of PROTAC NCOA4 Degrader-1
This guide provides a detailed comparison of PROTAC NCOA4 degrader-1 and alternative therapeutic strategies, supported by experimental data for the in vivo validation of its target engagement. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to NCOA4 and PROTAC Technology
Nuclear receptor coactivator 4 (NCOA4) is a crucial selective cargo receptor involved in "ferritinophagy," the autophagic degradation of the iron-storage protein complex, ferritin.[1][2][3] This process is vital for maintaining intracellular iron homeostasis.[3][4] Dysregulation of NCOA4-mediated ferritinophagy has been linked to various diseases, including liver fibrosis, certain cancers, and neurodegenerative disorders.[2]
PROteolysis TArgeting Chimera (PROTAC) technology offers a novel therapeutic approach by hijacking the body's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7] This design facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[8][9][10]
This compound is a VHL-based PROTAC designed to specifically target NCOA4 for degradation, thereby inhibiting ferroptosis, an iron-dependent form of programmed cell death.[11][12]
Mechanism of Action of this compound
This compound functions by bringing NCOA4 into close proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of NCOA4, marking it for degradation by the proteasome. The degradation of NCOA4 prevents the breakdown of ferritin, leading to an increase in the levels of ferritin heavy chain (FTH1) and light chain (FTL), a reduction in intracellular free ferrous iron (Fe²⁺), and consequently, the inhibition of ferroptosis.[5][11]
Quantitative Data Summary: In Vivo Validation
This compound has been validated in vivo using a carbon tetrachloride (CCl₄)-induced acute liver injury model in C57BL/6 mice. The key findings from this model are summarized below.[11]
| Parameter | Treatment Group | Dosage | Administration | Result |
| NCOA4 Protein Level | This compound | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Significant degradation of NCOA4 in liver tissue.[11][13] |
| Ferritin Levels | This compound | 10 and 30 mg/kg | i.p. | Upregulated FTH1/FTL protein levels in the liver.[11] |
| Iron Homeostasis | This compound | 10 and 30 mg/kg | i.p. | Reduced hepatic iron deposition.[11] |
| Oxidative Stress | This compound | 10 and 30 mg/kg | i.p. | Decreased hepatic malondialdehyde (MDA) content and PTGS2 mRNA expression.[11] |
| Liver Injury Markers | This compound | 10 and 30 mg/kg | i.p. | Reduced serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[11] |
| Cell Death | This compound | 10 and 30 mg/kg | i.p. | Decreased number of TUNEL-positive (apoptotic) cells in the liver.[11] |
| Inflammation | This compound | 10 and 30 mg/kg | i.p. | Downregulated serum and liver levels of IL-1β, IL-6, and TNF-α.[11] |
In Vitro Potency
| Cell Line | Parameter | Value |
| HeLa Cells | DC₅₀ (Degradation) | 3 nM[11][12] |
| AML12 Murine Hepatocytes | DC₅₀ (Degradation) | 202 nM[11] |
Comparison with Alternative Strategies
While this compound directly eliminates the NCOA4 protein, other compounds modulate the ferroptosis pathway through different mechanisms. A comparison with these alternatives highlights the unique event-driven pharmacology of PROTACs.
| Compound/Strategy | Class | Mechanism of Action | Effect on NCOA4 Pathway |
| This compound | Protein Degrader (PROTAC) | Induces proteasomal degradation of NCOA4 via VHL E3 ligase.[11] | Directly removes NCOA4 protein, preventing ferritinophagy. |
| Compound 9a | NCOA4-FTH1 Interaction Inhibitor | Directly binds to NCOA4 and disrupts its interaction with FTH1.[5] | Blocks the function of NCOA4 without degrading it. |
| Ferrostatin-1 / Liproxstatin-1 | Ferroptosis Inhibitor | Radical-trapping antioxidants that inhibit lipid peroxidation.[11] | Acts downstream of iron release, does not directly affect NCOA4. |
| Erastin / RSL3 | Ferroptosis Inducer | Inhibit system Xc⁻ (Erastin) or GPX4 (RSL3), leading to lipid ROS accumulation.[11] | Induce ferroptosis, the process that NCOA4 degradation aims to prevent. |
| Deferoxamine | Iron Chelator | Binds to and removes excess free iron from the cell.[5] | Reduces the labile iron pool, a downstream consequence of NCOA4 activity. |
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to the in vivo validation of this compound.
In Vivo Mouse Model of Acute Liver Injury
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO, saline).
-
CCl₄ Injury Group.
-
This compound (10 mg/kg) + CCl₄.
-
This compound (30 mg/kg) + CCl₄.
-
-
Dosing Regimen: this compound or vehicle is administered via intraperitoneal (i.p.) injection 3 hours prior to CCl₄ administration. CCl₄ (typically mixed with corn oil) is administered to induce liver injury.[11]
-
Sample Collection: At a specified time point post-injury (e.g., 24 hours), blood is collected via cardiac puncture for serum analysis. Liver tissues are harvested, with portions fixed in formalin for histology and other portions snap-frozen in liquid nitrogen for molecular analysis.
Western Blotting for Protein Quantification
-
Protein Extraction: Snap-frozen liver tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-NCOA4, anti-FTH1, anti-FTL, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Histological Analysis
-
Tissue Processing: Formalin-fixed liver tissues are dehydrated, embedded in paraffin, and sectioned.
-
Staining:
-
H&E Staining: For general morphology and assessment of tissue damage.
-
Perls' Prussian Blue Staining: For detection of ferric iron deposits.
-
TUNEL Assay: For detection of apoptotic cells via labeling of DNA strand breaks.
-
-
Imaging: Stained sections are visualized and captured using a light microscope. Quantitative analysis can be performed by counting positive cells or scoring tissue damage.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Serum is separated from whole blood by centrifugation. Liver tissue homogenates are prepared as described for Western Blotting.
-
Assay: Commercial ELISA kits are used to measure the concentrations of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum and liver lysates according to the manufacturer’s instructions. The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.
NCOA4-Mediated Ferritinophagy Pathway
Understanding the core biological pathway is essential for interpreting the effects of NCOA4 degradation. NCOA4 acts as a cargo receptor, binding to ferritin and delivering it to the autophagosome for eventual lysosomal degradation, a process that releases iron into the cell.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 8. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | PROTAC NCOA4降解剂 | MCE [medchemexpress.cn]
Comparative Analysis of VHL vs. CRBN-based PROTACs for NCOA4 Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins by hijacking the ubiquitin-proteasome system.[1] The choice of E3 ubiquitin ligase—most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase—is a critical design parameter that can significantly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2] This guide provides a comparative analysis of VHL- and CRBN-based PROTACs for the degradation of Nuclear Receptor Coactivator 4 (NCOA4), a key protein involved in iron metabolism and ferritinophagy.
NCOA4 acts as a cargo receptor for the autophagic degradation of ferritin, a process known as ferritinophagy, which is crucial for maintaining intracellular iron homeostasis.[3][4] Dysregulation of NCOA4 has been implicated in various diseases, making it an attractive therapeutic target. Recent studies have reported the successful development of a VHL-based PROTAC for NCOA4, named V3, which effectively induces its degradation and inhibits ferroptosis, a form of iron-dependent cell death.[5][6] In contrast, the development of CRBN-based PROTACs for NCOA4 has not been widely reported, suggesting potential challenges in targeting this protein with a CRBN-based approach.
This guide will present available data on the VHL-based NCOA4 degrader, discuss the general characteristics of VHL and CRBN E3 ligases that may influence the development of NCOA4-targeting PROTACs, provide detailed experimental protocols for key assays, and visualize relevant pathways and workflows.
Data Presentation: Performance Comparison
Due to the limited publicly available data on CRBN-based PROTACs for NCOA4, a direct head-to-head quantitative comparison is not feasible at this time. The following table summarizes the available information for the VHL-based NCOA4 degrader V3 and highlights the current knowledge gap for a corresponding CRBN-based degrader.
| Parameter | VHL-based PROTAC (V3) | CRBN-based PROTAC |
| Target | NCOA4 | NCOA4 |
| Degradation Efficiency (DC50) | Not explicitly reported, but significant degradation observed.[6] | Not Reported |
| Maximum Degradation (Dmax) | Not explicitly reported, but significant degradation observed.[6] | Not Reported |
| Mechanism of Action | Induces proteasomal degradation of NCOA4, leading to reduced intracellular ferrous iron levels and inhibition of ferroptosis.[5][6] | Not Reported |
| Reported Success | Successful development and characterization reported.[5][6] | No successful development has been publicly reported. |
Signaling Pathway and Experimental Workflow
To understand the context of NCOA4 degradation and the general approach to evaluating PROTACs, the following diagrams illustrate the NCOA4-mediated ferritinophagy pathway and a typical experimental workflow for assessing PROTAC efficacy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NCOA4-Mediated Ferritinophagy: A Potential Link to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a NCOA4 Degrader for Labile Iron-Dependent Ferroptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC NCOA4 Degrader-1
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical compounds are paramount for ensuring both laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a comprehensive operational and disposal plan for PROTAC NCOA4 degrader-1. Adherence to these procedural, step-by-step instructions is critical for mitigating risks and maintaining a safe research environment.
This compound is a VHL-based PROTAC designed to induce the degradation of the NCOA4 protein and inhibit ferroptosis.[1][2] Due to the potent biological activity of such research compounds, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The required method of disposal is through an approved waste management facility, coordinated by your institution's Environmental Health and Safety (EHS) department.[3][4]
Core Principles of Disposal
The proper disposal of this compound is governed by the following core principles:
-
Waste Minimization: To reduce the volume of hazardous waste, only order and prepare the amount of the chemical necessary for your experiments.[3]
-
Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent unforeseen chemical reactions and to ensure proper disposal.[3]
-
Decontamination: All non-disposable equipment and surfaces that come into contact with the compound must be thoroughly decontaminated.[3]
-
Institutional Compliance: Strictly adhere to your institution's specific hazardous waste disposal procedures.[3]
Key Safety and Handling Data
The following table summarizes essential information for the safe handling and storage of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress[2] |
| Hazards | While a specific hazard profile is not detailed, similar PROTAC compounds are often harmful if swallowed and toxic to aquatic life.[3][5] Treat as a potent, biologically active compound. | General PROTAC SDS[6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen).[2][7] | MedChemExpress[2] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | General Laboratory Practice |
| Incompatible Materials | While not specified, avoid strong acids, strong alkalis, and strong oxidizing agents. | General Chemical Safety |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps provide a general protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in either powder or solution form, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Step 2: Waste Segregation and Collection
Establish clearly marked and dedicated waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are to be considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[3] The container must be labeled "Hazardous Waste," with the chemical name and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Step 3: Decontamination
Proper decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Procedure: All non-disposable equipment, such as glassware and magnetic stir bars, and any contaminated surfaces should be decontaminated. A common procedure involves an initial rinse with a suitable solvent (such as ethanol (B145695) or isopropanol) to solubilize the compound, followed by washing with an appropriate laboratory detergent and water. The initial solvent rinse must be collected as hazardous liquid waste. All wipes used in the decontamination process must be disposed of as solid hazardous waste.[3]
Step 4: Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by the EHS department.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure the waste is transported to and processed by a licensed hazardous waste disposal facility, typically via incineration.
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow for a PROTAC, highlighting the points at which hazardous waste is generated.
Caption: Experimental workflow for this compound, indicating waste generation points.
By adhering to these detailed procedures, researchers can effectively mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the ecosystem.
References
Essential Safety and Logistical Information for Handling PROTAC NCOA4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PROTAC NCOA4 degrader-1. As a potent, targeted protein degrader, this compound requires strict adherence to safety protocols to ensure personnel safety and prevent environmental contamination. The following procedures are based on available safety data and general best practices for handling hazardous laboratory chemicals.
Summary of Safety and Handling Data
While a comprehensive, publicly available Safety Data Sheet (SDS) with all quantitative data for this compound is not available, the following table summarizes key information based on supplier data and typical characteristics of similar PROTAC compounds. Researchers must always consult the most recent SDS provided by the supplier for the specific batch in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
| Parameter | Information/Value | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4) - Assumed Skin corrosion/irritation (Category 2) - Assumed Serious eye damage/eye irritation (Category 2A) - Assumed Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation - Assumed | Based on SDS for similar PROTAC compounds[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if aerosols are generated. | Standard laboratory practice for hazardous chemicals[1] |
| Storage | Powder: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store at -20°C. In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] | General guidance for chemical storage[3] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for potent and research chemical waste |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol). | General procedure for chemical spills[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Based on SDS for similar PROTAC compounds[4] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
Objective: To outline the procedure for safely handling this compound in a laboratory setting to minimize exposure risk.
Materials:
-
This compound (solid powder or in solution)
-
Appropriate solvents (e.g., DMSO)
-
Personal Protective Equipment (PPE):
-
Two pairs of nitrile gloves
-
Safety goggles with side shields
-
Lab coat
-
-
Chemical fume hood
-
Calibrated balance
-
Chemical-resistant spatula
-
Appropriate glassware and consumables (e.g., vials, pipette tips)
-
Labeled waste containers
Procedure:
-
Preparation:
-
Before handling the compound, ensure a designated workspace is prepared within a certified chemical fume hood.
-
Don all required PPE, including double gloves, a lab coat, and safety goggles.
-
Have a designated hazardous waste container ready for all contaminated materials.
-
-
Handling Solid Compound:
-
All weighing and aliquoting of the solid this compound must be performed in a chemical fume hood to prevent inhalation of dust.
-
Use a chemical-resistant spatula to handle the powder.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
When preparing solutions, add the solvent to the vial containing the solid compound slowly to avoid splashing.
-
If sonication or heating is required for dissolution, ensure the container is properly sealed.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
After handling, wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol). Dispose of all cleaning materials as hazardous waste.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing the inner gloves.
-
Protocol 2: Disposal of this compound Waste
Objective: To provide a step-by-step guide for the safe and compliant disposal of waste contaminated with this compound.
Materials:
-
Contaminated solid waste (e.g., gloves, pipette tips, vials, bench paper)
-
Contaminated liquid waste (e.g., unused solutions, cell culture media)
-
Clearly labeled, leak-proof hazardous waste containers (separate for solid and liquid waste)
-
Appropriate PPE
Procedure:
-
Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste and must be segregated from general laboratory trash.
-
Use separate, clearly labeled containers for solid and liquid waste.
-
-
Solid Waste Collection:
-
Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated, durable, and sealed container labeled "Hazardous Chemical Waste" and with the name "this compound."
-
-
Liquid Waste Collection:
-
Collect all unused solutions and contaminated liquid media in a compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the chemical name and approximate concentration.
-
Do not dispose of any liquid waste containing this compound down the drain.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can be washed normally.
-
-
Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures for requesting a hazardous waste pickup. All waste containing this compound must be disposed of through an approved waste disposal facility, typically via incineration.[5]
-
Visualizations
Experimental Workflow: Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
